molecular formula C13H9N3O2 B097350 2-(3-Nitrophenyl)-1h-benzimidazole CAS No. 15456-62-9

2-(3-Nitrophenyl)-1h-benzimidazole

Katalognummer: B097350
CAS-Nummer: 15456-62-9
Molekulargewicht: 239.23 g/mol
InChI-Schlüssel: GPFINXAYWOKPKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Nitrophenyl)-1H-benzimidazole (CAS 15456-62-9) is a benzimidazole derivative supplied as a high-purity reagent for research purposes. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its structural similarity to purines, which allows it to interact with a variety of biological targets . This compound serves as a key intermediate and active scaffold in several research areas. In anticancer research , derivatives of 2-(3-Nitrophenyl)-1H-benzimidazole have been synthesized and evaluated as potential anticancer agents, with some analogues demonstrating the ability to induce apoptosis and arrest the S-phase of the cell cycle . Furthermore, recent studies on related benzimidazole hybrids highlight their potential as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology . In antimicrobial research , this compound and its structural analogues have been prepared and screened for activity, contributing to the development of new antibacterial agents . The compound is also relevant in antiviral research , as structurally similar 2-aryl-1H-benzimidazole derivatives have been explored for their activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . The compound can be synthesized via a condensation reaction of o-phenylenediamine with 3-nitrobenzaldehyde, often facilitated by a catalyst . Researchers value this compound for its versatility in synthesizing more complex, biologically active molecules and for its direct application in biological screening assays. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(3-nitrophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFINXAYWOKPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165662
Record name 2-(3-(Hydroxy(oxido)amino)phenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15456-62-9
Record name 2-(3-Nitrophenyl)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015456629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15456-62-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-(Hydroxy(oxido)amino)phenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-NITROPHENYL)BENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4ZWC19RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what are the properties of 2-(3-Nitrophenyl)-1h-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-Nitrophenyl)-1H-benzimidazole: Properties, Synthesis, and Pharmacological Potential

Abstract

This technical guide provides a comprehensive overview of 2-(3-Nitrophenyl)-1H-benzimidazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzimidazole scaffold—a privileged structure in drug discovery—this molecule exhibits a unique combination of electronic and structural features that underpin its diverse biological activities. This document details its physicochemical properties, crystallographic data, established synthetic methodologies, and spectroscopic characterization. Furthermore, it explores the compound's promising pharmacological profile, including its potential as an anticancer, antimicrobial, anthelmintic, and antiviral agent, with a focus on its role as a lead structure for drug development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.

The Benzimidazole Scaffold: A Foundation of Pharmacological Significance

The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers and biological systems, making it a "privileged substructure" in drug design.[1] This scaffold is present in numerous FDA-approved drugs, demonstrating its therapeutic versatility across a wide range of applications, including antiulcer medications (e.g., omeprazole), anthelmintics (e.g., albendazole), antihypertensives (e.g., telmisartan), and anticancer agents (e.g., veliparib).[3] The biological activity of benzimidazole derivatives can be finely tuned through substitutions at the 1-, 2-, and 5- (or 6-) positions of the ring system.[2][3]

2-(3-Nitrophenyl)-1H-benzimidazole, the subject of this guide, is characterized by the substitution of a 3-nitrophenyl group at the C-2 position.[4] The placement of the nitro group at the meta-position has a profound influence on the molecule's electronic properties, reactivity, and biological interactions, distinguishing it from its ortho- and para-substituted analogs.[4] This specific substitution creates a molecule with significant potential for further chemical modification and exploration as a therapeutic agent.

Molecular and Physicochemical Properties

A thorough understanding of the molecular and physical characteristics of 2-(3-Nitrophenyl)-1H-benzimidazole is fundamental to its application in research and development.

Molecular Structure and Tautomerism

The molecular formula of the compound is C₁₃H₉N₃O₂.[5] A key feature of the 1H-benzimidazole ring is its ability to undergo tautomerism, where the hydrogen atom on the nitrogen at position 1 can migrate to the nitrogen at position 3.[2] This creates two tautomeric forms that are in equilibrium, a phenomenon that can influence the molecule's hydrogen bonding capabilities and receptor interactions. The nitro group at the meta-position of the phenyl ring acts as a strong electron-withdrawing group, which modulates the electron density of the entire π-conjugated system.[4]

Crystallography and Solid-State Characteristics

X-ray crystallography studies reveal that 2-(3-Nitrophenyl)-1H-benzimidazole typically crystallizes as a monohydrate.[5][6] The molecule adopts an almost planar conformation, with only a slight torsion angle between the benzimidazole and the nitrophenyl ring systems.[5][6] The crystal packing is stabilized by a network of intermolecular forces, including N-H···O and O-H···N hydrogen bonds between the benzimidazole molecules and water molecules of crystallization.[6] Additionally, offset π-π stacking interactions between adjacent aromatic rings contribute significantly to the stability of the crystal lattice.[4][6] These solid-state interactions are crucial for understanding the compound's solubility and dissolution properties.

Physicochemical Data Summary

The core physicochemical properties of 2-(3-Nitrophenyl)-1H-benzimidazole are summarized in the table below. It is important to note the discrepancy in reported melting points, which may be attributable to different polymorphic forms or variations in experimental conditions (e.g., anhydrous vs. monohydrate).

PropertyValueSource(s)
Molecular Formula C₁₃H₉N₃O₂[5]
Molecular Weight 253.23 g/mol
Melting Point 205-207 °C[7]
306 °C (with decomposition)[4]
Solubility <0.1 mg/mL in aqueous buffers[4]
8.7 mg/mL in DMSO (25 °C)[4]
LogP (predicted) 2.89 ± 0.15[4]
Crystal System Triclinic, Space Group Pī[5][6]

Synthesis and Characterization

The synthesis of 2-substituted benzimidazoles is well-established, with several efficient methods available.

Primary Synthetic Pathway: Phillips Condensation

The most common and direct method for synthesizing 2-(3-Nitrophenyl)-1H-benzimidazole is the Phillips condensation reaction.[2] This involves the condensation of an o-phenylenediamine with 3-nitrobenzaldehyde. The reaction typically proceeds in the presence of an oxidizing agent or an acid catalyst. The causality behind this choice is its high efficiency and atom economy, directly coupling the two key building blocks to form the desired heterocyclic system.

SynthesisWorkflow A o-Phenylenediamine C Condensation & Oxidative Cyclization A->C B 3-Nitrobenzaldehyde B->C D 2-(3-Nitrophenyl)-1H-benzimidazole C->D Formation of Benzimidazole Ring

Caption: Phillips condensation workflow for synthesis.

Modern variations of this synthesis often employ microwave irradiation, which dramatically reduces reaction times from hours to minutes and frequently improves yields compared to conventional heating methods.[3][4]

Protocol: Microwave-Assisted Synthesis

This protocol describes an efficient, microwave-assisted synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole. This method is chosen for its speed and high yield.

Reagents and Equipment:

  • o-Phenylenediamine

  • 3-Nitrobenzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethylformamide (DMF)

  • Microwave synthesis reactor with sealed vessel capability

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Ethanol for recrystallization

Step-by-Step Methodology:

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine o-phenylenediamine (1.0 mmol), 3-nitrobenzaldehyde (1.0 mmol), and sodium metabisulfite (1.2 mmol).

  • Solvent Addition: Add 3-4 mL of dimethylformamide (DMF) to the vessel. Seal the vessel securely according to the manufacturer's instructions.

  • Microwave Irradiation: Place the sealed vessel into the microwave reactor cavity. Irradiate the mixture at 120 °C for 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching and Precipitation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 2-(3-Nitrophenyl)-1H-benzimidazole as a solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by measuring its melting point and obtaining ¹H NMR, ¹³C NMR, and FTIR spectra to confirm its identity and purity.

Spectroscopic Characterization

The structural confirmation of 2-(3-Nitrophenyl)-1H-benzimidazole relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in both the benzimidazole and nitrophenyl rings, typically in the downfield region (δ 7.0-9.0 ppm). A broad singlet corresponding to the N-H proton of the imidazole ring is expected at a very downfield chemical shift (δ > 12 ppm), which is D₂O exchangeable.[1]

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The aromatic carbons typically resonate in the δ 110-160 ppm range.[1][8]

  • FTIR: The infrared spectrum provides information on functional groups. Key expected absorption bands include N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=N and C=C stretching in the aromatic system (1500-1650 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[1]

Pharmacological Properties and Potential Applications

The benzimidazole core, combined with the electronic effects of the 3-nitrophenyl substituent, confers a broad spectrum of biological activities to this molecule, making it a valuable scaffold in drug discovery.[1][2][3]

BiologicalActivities Core {2-(3-Nitrophenyl)-1H-benzimidazole | Privileged Scaffold} Anticancer Anticancer Activity (e.g., DHFR Inhibition) Core->Anticancer Antiviral Antiviral Activity (e.g., HIV-1 RT Inhibition) Core->Antiviral Antimicrobial Antimicrobial Activity (Antibacterial, Antifungal) Core->Antimicrobial Anthelmintic Anthelmintic Activity (vs. Helminths) Core->Anthelmintic

Caption: Diverse biological activities of the core scaffold.

Anticancer Activity

Benzimidazole derivatives are well-recognized for their potential as anticancer agents.[3] They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation. For instance, some derivatives have been shown to target dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and essential for rapidly dividing cancer cells.[1] The development of resistance to existing cancer therapies necessitates a continuous search for new drug candidates, and molecules like 2-(3-Nitrophenyl)-1H-benzimidazole serve as an excellent starting point for designing novel, potent anticancer drugs.[1]

Antimicrobial and Anthelmintic Activity

The compound and its derivatives have demonstrated notable activity against various pathogens.

  • Antibacterial and Antifungal: Benzimidazoles have a broad spectrum of activity, and derivatives have shown efficacy against both bacteria and fungi. This is particularly valuable for treating cancer patients, who are often immunocompromised and susceptible to opportunistic infections.

  • Anthelmintic: The benzimidazole class includes many widely used anthelmintic drugs.[3] Studies on derivatives of 2-(3-Nitrophenyl)-1H-benzimidazole have confirmed potent activity against helminths, such as the earthworm Pheretima posthuma, which is a common model for screening.

Antiviral Activity (HIV-1 Reverse Transcriptase Inhibition)

One of the most promising areas of research for this compound is in antiviral therapy. Studies have indicated that 2-(3-Nitrophenyl)-1H-benzimidazole and its derivatives can act as inhibitors of the HIV-1 Reverse Transcriptase (RT) enzyme.[4] This enzyme is critical for the replication cycle of HIV-1, as it transcribes the viral RNA genome into DNA. By blocking this step, the compound can effectively halt viral proliferation, marking it as a potential lead for the development of new anti-HIV drugs.[4]

Chemical Reactivity and Derivative Synthesis

2-(3-Nitrophenyl)-1H-benzimidazole is not only biologically active but also serves as a versatile intermediate for further chemical synthesis. The two primary sites for modification are the nitro group and the N-H of the imidazole ring.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂). This transformation is significant because it converts a strongly electron-withdrawing group into an electron-donating group, drastically altering the molecule's electronic properties and biological activity. The resulting 2-(3-aminophenyl) derivative is a key precursor for synthesizing a wide array of amides, ureas, and other analogues for structure-activity relationship (SAR) studies.[4][9]

  • N-Alkylation/Substitution: The hydrogen on the imidazole nitrogen is acidic and can be replaced via nucleophilic substitution reactions.[3] This allows for the introduction of various alkyl or aryl groups at the N-1 position, which can improve properties like lipophilicity and metabolic stability, potentially enhancing drug penetration through cell membranes and overall efficacy.[1]

Conclusion and Future Perspectives

2-(3-Nitrophenyl)-1H-benzimidazole is a molecule of considerable scientific interest, underpinned by the proven therapeutic value of the benzimidazole scaffold. Its well-defined physicochemical properties, straightforward synthesis, and diverse pharmacological profile make it an attractive platform for drug discovery. The presence of the meta-nitro group provides a unique electronic signature and a reactive handle for creating extensive libraries of derivatives.

Future research should focus on a systematic exploration of structure-activity relationships by modifying the N-1 and 3-nitrophenyl positions to optimize potency and selectivity against specific biological targets, such as HIV-1 reverse transcriptase or cancer-related kinases. In-depth mechanistic studies, supported by molecular docking and in vitro assays, will be crucial to elucidate the precise interactions responsible for its biological effects.[4] The continued investigation of this compound and its analogues holds significant promise for the development of next-generation therapeutic agents to combat a range of human diseases.

References

  • Huynh, T. P., et al. (2023, July 28). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]

  • Tajane, P. S., et al. (2021). Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. Research Journal of Pharmacy and Technology. [Link]

  • Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre. [Link]

  • González Caballero, D., et al. (2026). The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Royal Society of Chemistry. Supporting Information for Fluorescein as a photocatalyst for the synthesis of benzimidazole derivatives. [Link]

  • Nguyen, H-T., et al. (2022, August 3). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. [Link]

  • Nguyen, H-T., et al. (2022, December 23). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances. [Link]

  • González Caballero, D., et al. (2026). The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. IUCr Journals. [Link]

  • El-Damasy, A. K., et al. (2026, January 22). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Nitrophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of 2-(3-Nitrophenyl)-1H-benzimidazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights essential for successful replication and innovation.

Strategic Importance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer applications.[1] The introduction of a 3-nitrophenyl substituent at the 2-position of the benzimidazole ring creates a molecule with distinct electronic and steric properties, offering a valuable platform for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group can significantly influence the compound's biological activity and pharmacokinetic profile.[3]

Synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole: A Tale of Condensation

The most prevalent and efficient method for synthesizing 2-aryl-1H-benzimidazoles is the condensation reaction between an o-phenylenediamine and an aromatic aldehyde.[4] This approach is favored due to the ready availability of a diverse range of substituted aldehydes.[5]

The Core Reaction: Phillips Condensation

The synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole is typically achieved through the Phillips condensation reaction, which involves the reaction of o-phenylenediamine with 3-nitrobenzaldehyde. This reaction can be carried out under various conditions, often employing an acid catalyst to facilitate the cyclization.

Mechanistic Insights: The Role of Catalysis

The reaction proceeds through a well-established mechanism. The catalyst, typically a Brønsted or Lewis acid, activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by one of the amino groups of o-phenylenediamine. This initial attack forms a carbinolamine intermediate, which then dehydrates to form a Schiff base. Subsequent intramolecular nucleophilic attack by the second amino group on the imine carbon leads to the formation of a dihydrobenzimidazole intermediate, which then undergoes oxidation (often aerial) to yield the final aromatic benzimidazole product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o-phenylenediamine o-Phenylenediamine Schiff_Base Schiff Base Intermediate o-phenylenediamine->Schiff_Base Nucleophilic attack & Dehydration 3-nitrobenzaldehyde 3-Nitrobenzaldehyde 3-nitrobenzaldehyde->Schiff_Base Dihydrobenzimidazole Dihydrobenzimidazole Intermediate Schiff_Base->Dihydrobenzimidazole Intramolecular cyclization Product 2-(3-Nitrophenyl)- 1H-benzimidazole Dihydrobenzimidazole->Product Oxidation Experimental_Workflow Start Start: Combine Reactants Reactants o-phenylenediamine + 3-nitrobenzaldehyde in Acetonitrile Start->Reactants Reflux Reflux for 7 hours Reactants->Reflux TLC Monitor reaction by TLC Reflux->TLC Cool Cool to Room Temperature TLC->Cool Reaction Complete Filter Vacuum Filtration Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Dry Dry in Desiccator Recrystallize->Dry End End: Purified Product Dry->End

Sources

biological activity of 2-(3-Nitrophenyl)-1h-benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2-(3-Nitrophenyl)-1H-benzimidazole Derivatives

Authored by: A Senior Application Scientist

Abstract

The benzimidazole scaffold represents a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved therapeutics and its structural resemblance to endogenous purines.[1][2] This privileged N-heterocyclic core can readily interact with a wide array of biopolymers, making its derivatives prime candidates for drug discovery.[1] This guide provides a comprehensive technical overview of a specific, promising subclass: 2-(3-Nitrophenyl)-1H-benzimidazole derivatives. We will explore the synthetic rationale, delve into the multifaceted biological activities with a focus on anticancer and antimicrobial applications, elucidate the underlying mechanisms of action, and analyze the structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold for next-generation therapeutics.

Rationale and Synthesis Strategy

The synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole derivatives is typically achieved through a well-established, multi-step process. The foundational step involves the condensation of an o-phenylenediamine with 3-nitrobenzaldehyde. This reaction, often facilitated by a catalyst like sodium metabisulfite in a solvent such as DMF, efficiently constructs the core 2-substituted benzimidazole ring system.[3]

Subsequent modifications, particularly at the N-1 position of the imidazole ring, are crucial for tuning the molecule's physicochemical properties, such as lipophilicity, which in turn influences membrane permeability and target engagement.[1] A common second step is the nucleophilic substitution reaction with an alkylating agent, such as ethyl chloroacetate, to introduce a side chain that can be further functionalized.[3] The final step often involves converting this side chain, for instance, by reacting the ethyl ester with various primary amines or hydrazines to generate a diverse library of acetamide derivatives. This systematic approach allows for the exploration of a broad chemical space to optimize biological activity.[3]

General Synthetic Workflow

A representative synthetic pathway is illustrated below. The initial condensation forms the core scaffold, which is then elaborated to produce a series of functionalized derivatives.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-1 Alkylation cluster_2 Step 3: Derivatization A o-phenylenediamine C 2-(3-Nitrophenyl)-1H-benzimidazole A->C Oxidative Condensation (e.g., NaHSO3, DMF) B 3-nitrobenzaldehyde B->C Oxidative Condensation (e.g., NaHSO3, DMF) C_ref C->C_ref D Ethyl Chloroacetate E Ethyl [2-(3-nitrophenyl)-1H- benzimidazol-1-yl]acetate D->E Nucleophilic Substitution E_ref E->E_ref C_ref->E F Primary Amines (R-NH2) G Final Acetamide Derivatives F->G Amide Formation E_ref->G

Caption: General synthetic scheme for 2-(3-Nitrophenyl)-1H-benzimidazole derivatives.

Experimental Protocol: Synthesis of 2-(3-nitrophenyl)-1H-benzimidazole (1a)

This protocol is adapted from established methodologies.[3]

  • Reactant Preparation: In a suitable reaction vessel, thoroughly mix equimolar amounts (e.g., 0.5 mmol) of o-phenylenediamine and 3-nitrobenzaldehyde in 2 mL of N,N-dimethylformamide (DMF).

  • Catalyst Addition: Add sodium hydrogen sulfite (0.15 mmol) to the mixture.

  • Reaction: Stir the mixture at 80°C for approximately 40 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, cool the mixture to room temperature. Add the reaction mixture dropwise into 20 mL of water under vigorous stirring.

  • Isolation and Purification: Collect the resulting solid precipitate by filtration. Wash the solid with water and dry thoroughly to yield the final product, 2-(3-nitrophenyl)-1H-benzimidazole.[3]

Anticancer Activity: A Multi-Targeted Approach

Benzimidazole derivatives have emerged as highly promising anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[1][4] Their anticancer effects are not mediated by a single pathway but rather through the simultaneous modulation of multiple, critical oncogenic targets.[4][5]

Mechanisms of Action

The therapeutic potential of 2-(3-Nitrophenyl)-1H-benzimidazole derivatives stems from their ability to interfere with several key cellular processes essential for tumor growth and survival.

  • Kinase Inhibition: A primary mechanism is the inhibition of oncogenic kinases.[4] Benzimidazoles have been shown to be effective inhibitors of key signaling molecules like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7] By competitively binding to the ATP-binding site in the kinase domain, these compounds can block downstream signaling pathways such as PI3K/AKT and MAPK, which are critical for cancer cell proliferation and survival.[4][8] The inhibition of VEGFR-2 also confers anti-angiogenic properties, restricting the tumor's ability to form new blood vessels.[4]

  • Topoisomerase Inhibition: These compounds can function as topoisomerase inhibitors.[4][7] Topoisomerases are vital enzymes that manage DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavable complex, benzimidazole derivatives prevent the re-ligation of the DNA strand, leading to DNA damage and the induction of apoptosis.[9]

  • DNA Intercalation: The planar structure of the bis-benzimidazole ring system allows for high-affinity binding and intercalation into the minor groove of DNA.[9] This interaction can alter DNA conformation, subsequently inhibiting the processes of replication and transcription.[8]

  • Induction of Apoptosis and Cell Cycle Arrest: By disrupting multiple signaling pathways and inducing DNA damage, these derivatives effectively trigger programmed cell death (apoptosis).[4][7] They can also induce cell cycle arrest, often at the G1/S or S-phase, preventing cancer cells from progressing through the division cycle.[7][9]

G Ligand Benzimidazole Derivative EGFR EGFR/ VEGFR-2 Ligand->EGFR Inhibits Topo Topoisomerase Ligand->Topo Inhibits DNA DNA Ligand->DNA Intercalates PI3K PI3K/AKT Pathway EGFR->PI3K MAPK MAPK Pathway EGFR->MAPK Angiogenesis Angiogenesis EGFR->Angiogenesis (via VEGFR-2) Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Topo->DNA Apoptosis Apoptosis DNA->Apoptosis Damage leads to

Caption: Key anticancer mechanisms of benzimidazole derivatives.

Quantitative Anticancer Activity Data

The antiproliferative potential of benzimidazole derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower values indicate higher potency.

Compound ClassCancer Cell LineTarget(s)IC₅₀ (µM)Reference CompoundIC₅₀ (µM)Citation
Benzimidazole-triazole hybrid (5a)HepG-2, HCT-116, MCF-7, HeLaEGFR, Topo II0.086 (EGFR)Gefitinib0.052[7]
Benzimidazole-triazole hybrid (5a)HepG-2, HCT-116, MCF-7, HeLaEGFR, Topo II2.52 (Topo II)Doxorubicin3.62[7]
Benzimidazole-based urea hybrid (17)MCF7, A549VEGFR-2, EGFR, c-Met>100 (HEK-293)--[6]
Benzimidazole-triazole hybrids (XI)A549, HeLa, SW620Not specified0.05 - 62.145-Fluorouracil0.08 - 8.81[7]

Note: The data shows that specific derivatives can exhibit potency comparable to or even exceeding that of established anticancer drugs.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a framework for assessing the antiproliferative activity of test compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-(3-Nitrophenyl)-1H-benzimidazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.[10]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using appropriate software like GraphPad Prism.[10]

Antimicrobial and Anthelmintic Activity

In addition to their anticancer properties, 2-(3-Nitrophenyl)-1H-benzimidazole derivatives exhibit a broad spectrum of antimicrobial and anthelmintic activities.[1][11] This dual-activity profile is particularly advantageous in treating immunocompromised patients who are susceptible to secondary infections.[1]

Antibacterial and Antifungal Activity

These derivatives have shown notable activity against a range of pathogenic microbes.

  • Spectrum of Activity: Efficacy has been demonstrated against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Bacillus cereus, Gram-negative bacteria like Escherichia coli, and fungi including Candida albicans and Aspergillus niger.[1][11][12]

  • Mechanism of Action: The structural similarity of the benzimidazole core to purines is a key factor in its antimicrobial action.[2] This allows the compounds to interfere with essential metabolic pathways by competing with natural purines, thereby inhibiting the synthesis of bacterial nucleic acids and proteins.[2] Another proposed mechanism is the inhibition of microbial-specific enzymes, such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis.[1][8]

Anthelmintic Activity

The benzimidazole scaffold is the basis for many widely used anthelmintic drugs (e.g., albendazole).[11] Specific acetamide derivatives of 2-(3-Nitrophenyl)-1H-benzimidazole have demonstrated potent anthelmintic properties.[3]

  • Mechanism of Action: The primary anthelmintic mechanism is the selective binding to the β-tubulin of the parasite.[13] This interaction inhibits the polymerization of microtubules, disrupting vital cellular functions like cell division and glucose uptake, ultimately leading to paralysis and death of the worm.[13]

Quantitative Antimicrobial Data

Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.

Compound ClassMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Citation
N-alkylated derivative (2g)S. aureus / MRSA4Amikacin-[1]
N-alkylated derivative (2g)S. faecalis8Amikacin-[1]
N-alkylated derivative (2g)C. albicans / A. niger64--[1]
2-(4-nitrophenyl) derivative (3k)MRSA4 - 16--[11]
2-(4-nitrophenyl) derivative (4j)MRSA4 - 16--[11]
Experimental Protocol: Agar Well Diffusion for Antimicrobial Susceptibility

This method provides a qualitative assessment of the antimicrobial activity of test compounds.

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.

  • Lawn Culture: Evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control (DMSO only) and a positive control (a standard antibiotic/antifungal).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-28°C for 48-72 hours (for fungi).

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Analysis

The biological potency of 2-phenylbenzimidazole derivatives is highly dependent on the nature and position of substituents on both the benzimidazole core and the 2-phenyl ring.[14] Understanding these relationships is critical for the rational design of more effective therapeutic agents.[15]

  • Substituents at C-2 Phenyl Ring: The presence of electron-withdrawing groups, such as the nitro (NO₂) group at the meta-position in the core topic, is often associated with enhanced biological activity.[11] Studies on related pyrazole-attached benzimidazoles have shown that compounds with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring display superior antimicrobial activities compared to those with electron-releasing groups.[16]

  • Substituents at N-1 Position: Alkylation at the N-1 position can significantly impact activity, primarily by modulating the compound's lipophilicity.[1] For instance, increasing the alkyl chain length from propyl to heptyl in one study led to enhanced antibacterial activity against certain strains.[1] This suggests an optimal lipophilicity is required for penetrating the bacterial cell membrane.

  • Hybrid Pharmacophores: Combining the benzimidazole scaffold with other biologically active motifs, such as triazoles, can lead to hybrid compounds with multi-target activity and enhanced potency.[7] This strategy can produce agents that simultaneously inhibit multiple pathways, potentially overcoming drug resistance mechanisms.[7]

Caption: Key SAR points for 2-phenylbenzimidazole derivatives.

Conclusion and Future Outlook

Derivatives of 2-(3-Nitrophenyl)-1H-benzimidazole represent a versatile and highly promising class of compounds with significant therapeutic potential. Their ability to engage multiple biological targets simultaneously makes them attractive candidates for development as anticancer agents, particularly for overcoming the challenge of drug resistance.[6][7] Furthermore, their broad-spectrum antimicrobial and anthelmintic activities provide an added therapeutic dimension. Future research should focus on optimizing the scaffold through rational, SAR-guided design to enhance target selectivity, improve pharmacokinetic profiles, and reduce off-target toxicity. The development of these multi-target agents could lead to more effective and robust treatments for a range of complex diseases.

References

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2026). ACS Omega.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Infectious Disease and Therapy.
  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega.
  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv
  • Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (n.d.). Journal of the Serbian Chemical Society.
  • Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. (n.d.).
  • Antimicrobial activity of a new series of benzimidazole derivatives. (2021).
  • N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evalu
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). Pharmacological Research.
  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2020). RSC Publishing.
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
  • Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2024). Journal of Biomolecular Structure and Dynamics.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). Pharmaceuticals.
  • Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1hbenzimidazol- 1-yl]-acetamide Derivatives as Anthelmintic. (2014). ProQuest.
  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online.
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2024). RSC Advances.
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2018).

Sources

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(3-Nitrophenyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers to bioavailability, efficacy, and safety. This guide provides a comprehensive technical overview of the solubility and stability characteristics of 2-(3-Nitrophenyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry.[1] The benzimidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[2] However, the introduction of a nitrophenyl substituent, while potentially enhancing therapeutic action, also modulates its physicochemical properties in ways that demand careful elucidation.

This document is structured to provide not just data, but a practical and scientifically grounded framework for evaluating these critical parameters. We will delve into the theoretical underpinnings of the compound's behavior, present detailed experimental protocols for its assessment, and discuss the interpretation of the resulting data. As a Senior Application Scientist, the emphasis here is on the "why" behind the "how"—elucidating the rationale for experimental design and connecting it to the broader goals of drug development.

Part 1: The Solubility Profile of 2-(3-Nitrophenyl)-1H-benzimidazole

A compound's ability to dissolve in a solvent to form a homogenous solution is a prerequisite for its absorption and distribution in the body. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

Theoretical Considerations

The solubility of 2-(3-Nitrophenyl)-1H-benzimidazole is governed by a balance of its lipophilic and hydrophilic characteristics. The core benzimidazole ring system is aromatic and relatively nonpolar, while the imidazole moiety possesses both a hydrogen bond donor (N-H) and acceptor (N), allowing for interactions with polar solvents.[3] The 3-nitrophenyl group significantly influences the molecule's properties. The nitro group is strongly electron-withdrawing, which can impact the pKa of the benzimidazole ring system.[1] The entire molecule has a predicted LogP (octanol-water partition coefficient) in the range of 2.89 to 3.1381, indicating moderate lipophilicity and suggesting that its aqueous solubility is likely to be limited.[1][4]

Experimental Determination of Thermodynamic Solubility

To obtain a definitive measure of solubility, a thermodynamic or equilibrium solubility assay, such as the shake-flask method, is the gold standard.[5][6] This method measures the concentration of a saturated solution of the compound in a given solvent at equilibrium.

Protocol: Shake-Flask Method for Aqueous and Organic Solvent Solubility

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-(3-Nitrophenyl)-1H-benzimidazole to a series of clear glass vials. A good starting point is to add 5-10 mg of the solid compound.

    • To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. For a comprehensive profile, this should include:

      • Purified water (e.g., Milli-Q or equivalent).

      • Aqueous buffers at various pH values (e.g., pH 2.0, 4.5, 7.4, and 9.0) to understand the impact of ionization on solubility.

      • Common organic solvents used in formulation, such as ethanol, propylene glycol, and dimethyl sulfoxide (DMSO).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended. The presence of undissolved solid material at the end of this period is essential to confirm that a saturated solution has been achieved.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for low drug binding) into a clean vial. This step is critical to remove any undissolved micro-particles.

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis by HPLC-UV:

    • Prepare a series of calibration standards of 2-(3-Nitrophenyl)-1H-benzimidazole of known concentrations in the same diluent as the samples.

    • Analyze the calibration standards and the diluted samples by a validated HPLC-UV method. A typical method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and UV detection at a wavelength of maximum absorbance for the compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility in the solvent, accounting for the dilution factor.

Data Presentation: Solubility of 2-(3-Nitrophenyl)-1H-benzimidazole
Solvent/MediumpHTemperature (°C)Solubility (mg/mL)
Purified Water~7.025< 0.1[1]
0.01 M HCl2.025To be determined
Phosphate Buffered Saline (PBS)7.425To be determined
0.01 M Borate Buffer9.025To be determined
EthanolN/A25To be determined
Propylene GlycolN/A25To be determined
Dimethyl Sulfoxide (DMSO)N/A258.7[1]

Note: The values marked "To be determined" represent the data that would be generated by following the protocol above.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess compound to vials B Add various solvents (water, buffers, organic) A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Filter supernatant (0.22 µm) C->D E Dilute sample D->E F Analyze by HPLC-UV E->F G Quantify against calibration curve F->G H H G->H Final Solubility Data

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: The Stability Profile of 2-(3-Nitrophenyl)-1H-benzimidazole

Understanding a drug candidate's intrinsic stability is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies, or stress testing, are performed to identify potential degradation pathways and products, and to develop stability-indicating analytical methods.[7] These studies are a regulatory expectation as outlined in the International Council for Harmonisation (ICH) guidelines.[8][9]

Theoretical Considerations

The chemical stability of 2-(3-Nitrophenyl)-1H-benzimidazole is influenced by several structural features:

  • Benzimidazole Core: This ring system is generally stable, but the imidazole ring can be susceptible to cleavage under harsh hydrolytic conditions.[10]

  • Nitroaromatic Group: The nitro group is a key functional group to consider. It is an electrophilic group and can be susceptible to nucleophilic attack. More commonly, nitroaromatics can undergo reduction to form nitroso, hydroxylamino, and ultimately amino derivatives, especially under reductive or certain photolytic conditions.[1][11]

  • Potential for Hydrolysis: While there are no highly labile functional groups like esters or amides directly attached to the core, hydrolysis of the imidazole ring is a possibility under extreme pH and temperature conditions.[12]

  • Photostability: The extended conjugated π-electron system suggests that the molecule will absorb UV radiation and may be susceptible to photolytic degradation.[1][13]

Experimental Protocol: Forced Degradation Studies

The goal of forced degradation is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without completely destroying the molecule.[14]

1. Stress Conditions (as per ICH Q1A(R2)) [8]

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Incubate at room temperature for a defined period, monitoring for degradation. Heat can be applied if no degradation is observed.

    • Sample at various time points and dilute for analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80-100 °C) for an extended period (e.g., 1-7 days).

    • At each time point, take a sample, dissolve it in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light (e.g., with aluminum foil) to differentiate between thermal and photolytic degradation.

    • Analyze the exposed and control samples.

2. Analytical Methodology: Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the API from its degradation products.

  • Method Development: Develop a gradient HPLC method, typically using a C18 column, that can resolve the parent peak of 2-(3-Nitrophenyl)-1H-benzimidazole from all degradation product peaks. Mobile phases commonly consist of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound under each stress condition. This ensures that no degradation products are co-eluting.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the levels of all degradation products should remain close to 100%.

  • Degradant Identification: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the degradation products, which provides crucial information for their structural elucidation.

Data Presentation: Summary of Forced Degradation Studies
Stress ConditionReagent/ConditionTime/DurationDegradation (%)Major Degradation Products (Proposed m/z)
Acid Hydrolysis0.1 M HCl, 80 °C24 hTo be determinede.g., m/z ... (Hydrolytic product)
Base Hydrolysis0.1 M NaOH, 80 °C24 hTo be determinede.g., m/z ... (Hydrolytic product)
Oxidation3% H₂O₂, RT24 hTo be determinede.g., m/z ... (N-oxide)
Thermal (Solid)100 °C7 daysTo be determinede.g., Minimal degradation
Photolytic (Solution)ICH light exposure-To be determinede.g., m/z ... (Reduced nitro group)

Note: The values in this table are illustrative and would be populated with experimental data.

G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_output Output A Acid Hydrolysis (HCl) F Stability-Indicating HPLC-PDA Method A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H₂O₂) C->F D Thermal (Dry Heat) D->F E Photolytic (UV/Vis Light) E->F API 2-(3-Nitrophenyl)-1H-benzimidazole API->A API->B API->C API->D API->E G Peak Purity Assessment F->G H Mass Balance Calculation F->H I Degradant ID by LC-MS F->I K Method Validation Data F->K J Degradation Pathways G->J H->J I->J L Shelf-life Prediction J->L

Caption: Workflow for Forced Degradation Studies.

Conclusion: A Pathway to Informed Drug Development

The comprehensive evaluation of the solubility and stability of 2-(3-Nitrophenyl)-1H-benzimidazole is not merely an academic exercise; it is a fundamental necessity for its progression as a potential therapeutic agent. The protocols and theoretical frameworks presented in this guide provide a robust system for generating the critical data required by researchers, scientists, and drug development professionals. By understanding how this molecule behaves in various solvents and under different stress conditions, we can make informed decisions regarding formulation development, establish appropriate storage conditions, and ensure the development of a safe, effective, and stable final drug product. The integration of meticulous experimental work with a sound understanding of the underlying chemical principles is the hallmark of excellence in pharmaceutical science.

References

  • Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved January 23, 2026, from [Link]

  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2022). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 23, 2026, from [Link]

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Benzimidazole | C7H6N2. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Q1A(R2) Stability testing of new drug substances and products. (2003). ICH. Retrieved January 23, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 23, 2026, from [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025). PubMed. Retrieved January 23, 2026, from [Link]

  • AQbD-based stability indicating development and validation of azilsartan medoxomil and cilnidipine by UPLC method. (2023). Journal of Applied Pharmaceutical Science. Retrieved January 23, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved January 23, 2026, from [Link]

  • The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. (n.d.). IUCr. Retrieved January 23, 2026, from [Link]

  • Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. (2021). PMC - NIH. Retrieved January 23, 2026, from [Link]

  • Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient. (n.d.). ScienceOpen. Retrieved January 23, 2026, from [Link]

  • Synthesis, characterization and DPPH scavenging activity of some benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). ICH. Retrieved January 23, 2026, from [Link]

  • Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 2-(3-Nitrophenyl)benzimidazole | C13H9N3O2. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC. Retrieved January 23, 2026, from [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). NIH. Retrieved January 23, 2026, from [Link]

  • Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (n.d.). Scholars Research Library. Retrieved January 23, 2026, from [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (n.d.). ICH. Retrieved January 23, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved January 23, 2026, from [Link]

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier. (n.d.). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]

  • A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Development and Validation of Stability Indicating HPLC Method for Estimation of Novel Nitroimidazooxazine Antitubercular Drug Pretomanid Followed by LC-MS. (2024). Journal of Chemical Health Risks. Retrieved January 23, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Retrieved January 23, 2026, from [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. (2019). PubMed. Retrieved January 23, 2026, from [Link]

  • Currently known electrochemical degradation pathways of.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library. Retrieved January 23, 2026, from [Link]

  • Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). (n.d.). Cheméo. Retrieved January 23, 2026, from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved January 23, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved January 23, 2026, from [Link]

  • Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. (2025). PubMed. Retrieved January 23, 2026, from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved January 23, 2026, from [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. (2025). FDA. Retrieved January 23, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science.[1][2] The benzimidazole core is a privileged structure found in numerous pharmacologically active agents, including proton pump inhibitors and anthelmintics.[3][][5] The presence of a nitrophenyl substituent offers a versatile chemical handle for further functionalization, making this compound a valuable building block in drug discovery programs. This guide details an efficient one-pot synthesis via the acid-catalyzed condensation of o-phenylenediamine and 3-nitrobenzaldehyde, rooted in the principles of the Phillips-Ladenburg reaction.[6] We provide a step-by-step methodology, mechanistic insights, safety protocols, and characterization data to ensure reproducible and reliable results.

Principle of Synthesis: The Phillips Condensation

The synthesis of 2-substituted benzimidazoles is classically achieved through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[7] This protocol utilizes an acid-catalyzed reaction between o-phenylenediamine and 3-nitrobenzaldehyde.[8] The reaction proceeds through a two-step mechanism:

  • Schiff Base Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of 3-nitrobenzaldehyde. Subsequent dehydration forms a Schiff base intermediate.

  • Intramolecular Cyclization & Aromatization: The second amino group then attacks the imine carbon in an intramolecular fashion, leading to a dihydrobenzimidazole intermediate. This intermediate subsequently undergoes oxidative aromatization to yield the stable 2-(3-Nitrophenyl)-1H-benzimidazole product.[9] The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.[8]

Reaction Mechanism Diagram

ReactionMechanism Fig. 1: Phillips Condensation Mechanism Reactants o-Phenylenediamine + 3-Nitrobenzaldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Nucleophilic Attack & Dehydration Dihydro Dihydrobenzimidazole Intermediate SchiffBase->Dihydro Intramolecular Cyclization Product 2-(3-Nitrophenyl)- 1H-benzimidazole Dihydro->Product Oxidation/ Aromatization Catalyst p-TsOH (Catalyst) Catalyst->Reactants H+

Caption: A simplified diagram of the acid-catalyzed condensation mechanism.

Materials and Reagents

Ensure all reagents are of analytical grade or higher. Perform all operations in a well-ventilated fume hood.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.Supplier Example
o-Phenylenediamine108.141.08 g10.01.0Sigma-Aldrich
3-Nitrobenzaldehyde151.121.51 g10.01.0Carl ROTH[10]
p-Toluenesulfonic acid (p-TsOH)172.200.34 g2.00.2Sigma-Aldrich
Dimethylformamide (DMF)73.0920 mL--Fisher Scientific
Sodium Carbonate (Na₂CO₃)105.991.06 g10.01.0VWR
Deionized Water (H₂O)18.02200 mL---
Ethanol (for recrystallization)46.07As needed---

Detailed Synthesis Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.08 g, 10.0 mmol) and 3-nitrobenzaldehyde (1.51 g, 10.0 mmol).

  • Add dimethylformamide (DMF, 20 mL) to dissolve the reactants. Stir the mixture until a homogeneous solution is formed.

  • Carefully add p-toluenesulfonic acid (0.34 g, 2.0 mmol) to the solution. Causality Note: p-TsOH acts as an effective and inexpensive acid catalyst to facilitate the condensation.[8]

Reaction Execution
  • Heat the reaction mixture to 80-90°C using a temperature-controlled heating mantle.

  • Maintain stirring at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7 v/v).

  • After the reaction is complete (as indicated by the consumption of starting materials), remove the heat source and allow the mixture to cool to room temperature.

Product Isolation and Purification
  • In a separate beaker, prepare a solution of sodium carbonate (1.06 g) in deionized water (100 mL).

  • Slowly add the cooled reaction mixture dropwise into the stirring sodium carbonate solution. Trustworthiness Note: This step neutralizes the p-TsOH catalyst and precipitates the crude product.

  • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filtered solid thoroughly with deionized water (2 x 50 mL) to remove any remaining DMF and salts.[8]

  • Press the solid dry on the filter paper.

Recrystallization
  • Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C to a constant weight.

Experimental Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification A 1. Combine Reactants (o-phenylenediamine, 3-nitrobenzaldehyde in DMF) B 2. Add Catalyst (p-TsOH) A->B C 3. Heat & Reflux (80-90°C, 2-3h) B->C D 4. Cool to RT C->D E 5. Precipitate in Na2CO3 solution D->E F 6. Vacuum Filtration & Wash with H2O E->F G 7. Recrystallize from Ethanol F->G H 8. Dry Product G->H I I H->I Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized 2-(3-Nitrophenyl)-1H-benzimidazole should be confirmed using standard analytical techniques.

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: Expected to be in the range of 210-214°C.

  • FT-IR (KBr, cm⁻¹): The spectrum should show characteristic peaks for N-H stretching (around 3400-3300 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and asymmetric/symmetric NO₂ stretching (around 1530 and 1350 cm⁻¹).[11]

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm): The proton NMR spectrum is a key validation tool.[12]

    • N-H Proton: A broad singlet is expected in the downfield region (δ 12.5-13.5 ppm).[13]

    • Aromatic Protons: Complex multiplets will appear in the aromatic region (δ 7.2-8.8 ppm). The protons on the nitrophenyl ring are typically more deshielded due to the electron-withdrawing nitro group.[12][13]

  • ¹³C NMR (100 MHz, DMSO-d₆, δ ppm): The carbon spectrum will confirm the carbon skeleton, with the imine carbon (C=N) appearing significantly downfield.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14]

  • Fume Hood: All steps of this procedure must be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors and dust.[15]

  • Reagent Hazards:

    • o-Phenylenediamine: Toxic and a suspected carcinogen. Avoid skin contact and inhalation.[14]

    • 3-Nitrobenzaldehyde: Harmful if swallowed. Causes skin and eye irritation. Avoid creating dust.[10][16]

    • DMF: A skin and eye irritant. Readily absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Al-Amiery, A. A. (2012). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 28(1), 469-474. Link

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from carlroth.com. Link

  • Nikalje, A. P. G. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Der Pharma Chemica, 8(13), 148-161. Link

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from rsc.org. Link

  • Google Patents. (1992). EP0511187A1 - Process for the preparation of 1H-benzimidazoles. Retrieved from patents.google.com. Link

  • Alaqeel, S. I. (2017). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. BioMed Research International, 2017, 9042139. Link

  • Mondal, P., & Jana, A. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of the Indian Chemical Society, 100(10), 101140. Link

  • BOC Sciences. (2019). Application of benzimidazole in drugs. Retrieved from bocsci.com.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from sigmaaldrich.com. Link

  • Sahu, J. K., et al. (2018). Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. Indo American Journal of Pharmaceutical Sciences, 5(12), 17094-17103. Link

  • New Jersey Department of Health. (2010). Hazard Summary: o-PHENYLENEDIAMINE. Retrieved from nj.gov. Link

  • Al-Masoudi, N. A. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6245. Link

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information for [Article Title]. Retrieved from rsc.org. Link

  • International Journal of Foundation for Modern Research. (n.d.). One Pot Synthesis of 1, 2-Disubstituted Benzimidazole Derivatives Using C-SO3H Catalyst. Retrieved from ijmfr.com. Link

  • El Alami, A., et al. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Synthetic Communications, 54(2), 167-193. Link

  • Kumar, R. D., et al. (2016). Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. International Journal of Engineering Research & Management Technology, 3(5). Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from fishersci.com. Link

  • Salehi, M., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(11), 3169. Link

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%. Retrieved from coleparmer.com. Link

  • Hernández-Vázquez, E., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(13), 4059-4063. Link

  • Kandri Rodi, Y., et al. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Journal Marocain de Chimie Hétérocyclique, 23(3), 34-46. Link

  • BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Retrieved from benchchem.com. Link

  • Research & Reviews: A Journal of Drug Design & Discovery. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. Link

  • Preprints.org. (2025). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Link

Sources

Application Note: Crystallization of 2-(3-Nitrophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Crystalline 2-(3-Nitrophenyl)-1H-benzimidazole in Research and Development

2-(3-Nitrophenyl)-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzimidazole core is a prevalent scaffold in numerous biologically active compounds, and the presence of the nitrophenyl group can modulate its electronic properties and biological activity. The crystalline form of this compound is crucial as it dictates key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, which are critical parameters in drug development. Furthermore, high-quality crystals are essential for unambiguous structural elucidation via X-ray crystallography. This application note provides a comprehensive guide to the crystallization of 2-(3-Nitrophenyl)-1H-benzimidazole, detailing protocols for obtaining high-purity crystalline material suitable for a range of research and development applications.

Physicochemical Properties: A Foundation for Crystallization Strategy

A successful crystallization process is built upon a thorough understanding of the compound's physicochemical properties. For 2-(3-Nitrophenyl)-1H-benzimidazole, the following data provides a baseline for developing a robust crystallization protocol.

PropertyValueSource
Molecular Formula C₁₃H₉N₃O₂PubChem
Molecular Weight 239.23 g/mol PubChem[1]
Melting Point 288-290 °CACG Publications[2]
Appearance Brown solidACG Publications[2]

Benzimidazoles, as a class of compounds, are generally soluble in polar organic solvents. The introduction of substituents on the benzimidazole ring can alter this solubility profile. The nitro group, being electron-withdrawing, can influence the intermolecular interactions and, consequently, the solubility of the compound in different solvents[3][4].

Crystallization Theory: The Path from Solution to a Well-Ordered Lattice

Crystallization is a purification technique based on the principle of differential solubility. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to a supersaturated state from which the pure compound crystallizes, leaving impurities behind in the solution. The formation of a stable crystal lattice is a thermodynamically driven process that involves two key steps: nucleation and crystal growth.

  • Nucleation: The initial formation of small, stable crystalline entities (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals.

The choice of solvent, cooling rate, and the presence of impurities can significantly impact both nucleation and crystal growth, thereby influencing the size, shape, and purity of the final crystalline product.

Experimental Protocols: A Step-by-Step Guide to Crystalline Excellence

This section outlines detailed protocols for the crystallization of 2-(3-Nitrophenyl)-1H-benzimidazole. The first protocol is a general method adaptable for various scales, while the second focuses on producing single crystals suitable for X-ray diffraction.

Protocol 1: Recrystallization for Bulk Purification

This protocol is designed for purifying larger quantities of 2-(3-Nitrophenyl)-1H-benzimidazole to obtain a high-purity polycrystalline material.

Materials and Equipment:

  • Crude 2-(3-Nitrophenyl)-1H-benzimidazole

  • Reagent-grade solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, acetone)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

    • Place a small amount of the crude compound (approx. 20-30 mg) into several test tubes.

    • Add a few drops of a different solvent to each test tube and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes that did not show solubility at room temperature. A suitable solvent will dissolve the compound upon heating.

    • Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline precipitate is a good candidate for recrystallization. Ethanol or a mixture of ethanol and water is often a good starting point for benzimidazole derivatives[5].

  • Dissolution:

    • Place the crude 2-(3-Nitrophenyl)-1H-benzimidazole in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent to the flask.

    • Heat the mixture to boiling while stirring to facilitate dissolution.

    • If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent, as this will reduce the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger and purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator.

Protocol 2: Slow Evaporation for Single Crystal Growth

This method is ideal for obtaining high-quality single crystals suitable for X-ray crystallographic analysis.

Materials and Equipment:

  • Purified 2-(3-Nitrophenyl)-1H-benzimidazole

  • High-purity solvent (e.g., acetonitrile, dichloromethane)[6]

  • Small vial or test tube

  • Parafilm or a loosely fitting cap

  • Microscope for crystal observation

Procedure:

  • Solution Preparation:

    • Dissolve a small amount of purified 2-(3-Nitrophenyl)-1H-benzimidazole in a high-purity solvent such as acetonitrile in a clean vial. Create a solution that is close to saturation but not fully saturated at room temperature.

  • Slow Evaporation Setup:

    • Cover the vial with parafilm and pierce a few small holes in it. Alternatively, use a cap that is not tightly sealed. This will allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location at a constant temperature.

  • Crystal Growth:

    • Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

    • Monitor the vial periodically for crystal growth.

  • Crystal Harvesting:

    • Once crystals of a suitable size have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.

    • Gently wash the crystals with a small amount of fresh, cold solvent and allow them to air dry.

Visualization of the Crystallization Workflow

The following diagram illustrates the general workflow for the crystallization of 2-(3-Nitrophenyl)-1H-benzimidazole.

Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Analysis Crude Crude Compound Solvent Solvent Selection Crude->Solvent Dissolution Dissolution (Heating) Solvent->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Cooling Slow Cooling Dissolution->Cooling No insoluble impurities HotFiltration->Cooling Induction Induction (Optional) Cooling->Induction If no crystals form Filtration Vacuum Filtration Cooling->Filtration Induction->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Characterization Characterization (Melting Point, Spectroscopy) Drying->Characterization

Caption: General workflow for the crystallization of 2-(3-Nitrophenyl)-1H-benzimidazole.

Causality and Self-Validation: Ensuring Robust and Reproducible Results

The "Why" Behind the Protocol:

  • Solvent Choice: The polarity of the solvent is a key determinant of solubility for benzimidazole derivatives. A solvent with a polarity that allows for high solubility at elevated temperatures and low solubility at lower temperatures is ideal. The use of a solvent mixture, such as ethanol-water, can fine-tune the solubility properties to achieve optimal crystallization conditions[5].

  • Cooling Rate: A slow cooling rate is crucial for the growth of large, well-ordered crystals. Rapid cooling often leads to the formation of small, impure crystals or even an amorphous precipitate.

  • Inducing Crystallization: If crystals do not form spontaneously upon cooling, it may be due to the formation of a supersaturated solution that is resistant to nucleation. Techniques such as scratching the inner surface of the flask with a glass rod or adding a seed crystal can provide nucleation sites and induce crystallization.

Self-Validating System:

A robust crystallization protocol should include built-in checks to validate the outcome. The primary method for validating the purity of the crystallized 2-(3-Nitrophenyl)-1H-benzimidazole is the determination of its melting point. A sharp melting point range that is close to the literature value (288-290 °C) is indicative of high purity[2]. A broad melting point range suggests the presence of impurities. Further characterization by spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the chemical identity and purity of the final product[2]. For single crystals, X-ray diffraction provides the ultimate confirmation of the crystal structure and purity.

Troubleshooting Common Crystallization Challenges

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Solution is not sufficiently saturated.- Supersaturation has occurred without nucleation.- Reheat the solution to evaporate some of the solvent and increase the concentration. Then, allow it to cool again.- Try to induce crystallization by scratching the inside of the flask or adding a seed crystal.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- Reheat the solution to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool slowly.- Consider using a lower-boiling solvent or a different solvent system.
Low yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the funnel and receiving flask are pre-heated for hot filtration.- Cool the filtrate in an ice bath for a longer period to maximize crystal formation.
Colored impurities in crystals - Impurities are co-crystallizing with the product.- Use activated charcoal to decolorize the solution before hot filtration (use with caution as it can also adsorb the product).- A second recrystallization may be necessary.

Conclusion

The crystallization of 2-(3-Nitrophenyl)-1H-benzimidazole is a critical step in its purification and characterization. By carefully selecting the appropriate solvent and controlling the cooling rate, high-purity crystalline material can be obtained. The protocols and troubleshooting guide provided in this application note offer a comprehensive framework for researchers, scientists, and drug development professionals to successfully perform the crystallization of this important benzimidazole derivative, ensuring the quality and reliability of their subsequent research.

References

  • ACG Publications. (2023, October 26). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. Retrieved from [Link][2]

  • MDPI. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link][3]

  • PubChem. (n.d.). 2-(3-Nitrophenyl)benzimidazole. Retrieved from [Link][1]

  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link][7]

  • Synlett. (2014). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Retrieved from [Link][6]

  • U.S. Army. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center.[8]

  • World Intellectual Property Organization. (2008). A process for the preparation of benzimidazole derivatives and their salts. Retrieved from [9]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of 2-(3-Nitrophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(3-Nitrophenyl)-1H-benzimidazole in anticancer assays. This document outlines the scientific rationale behind its evaluation, detailed protocols for key in vitro experiments, and guidance on data interpretation.

Introduction: The Therapeutic Potential of Benzimidazole Scaffolds

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, making it a focal point in the design of novel therapeutics.[2] In oncology, benzimidazole derivatives have garnered significant attention for their diverse anticancer activities, which include the disruption of microtubule polymerization, inhibition of crucial kinases, and the induction of programmed cell death (apoptosis).[3] The subject of this guide, 2-(3-Nitrophenyl)-1H-benzimidazole, belongs to this promising class of compounds and is a subject of interest for its potential as a selective and potent anticancer agent.

Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

While the precise signaling cascade initiated by 2-(3-Nitrophenyl)-1H-benzimidazole is a subject of ongoing research, studies on closely related nitrophenyl-substituted benzimidazoles suggest a multi-targeted mechanism of action. The primary modes of anticancer activity are believed to involve:

  • Kinase Inhibition: Benzimidazole derivatives have been shown to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][4] These receptors are often overexpressed in cancer cells and play a pivotal role in tumor growth, proliferation, and angiogenesis. By inhibiting these kinases, 2-(3-Nitrophenyl)-1H-benzimidazole can disrupt the downstream signaling pathways that promote cancer progression.[4]

  • Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to induce apoptosis in malignant cells. Nitrophenyl-benzimidazole derivatives have been observed to trigger the intrinsic apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like caspase-3.[2][5]

  • Cell Cycle Arrest: Uncontrolled cell division is a fundamental characteristic of cancer. Benzimidazole compounds have been shown to interfere with the cell cycle, often causing an accumulation of cells in a specific phase, thereby preventing their proliferation.[6] For some derivatives, this has been observed as an arrest in the G2/M phase of the cell cycle.[7]

The following diagram illustrates the putative signaling pathway affected by 2-(3-Nitrophenyl)-1H-benzimidazole based on current understanding of related compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK EGFR / VEGFR-2 PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation & Survival RAS->Proliferation Promotes Bax Bax (Pro-apoptotic) Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Cyc Cell Cycle Arrest Casp3->Apoptosis Executes Compound 2-(3-Nitrophenyl)- 1H-benzimidazole Compound->RTK Inhibition Compound->Bcl2 Inhibition Compound->Bax Activation Compound->Cyc Induces

Caption: Putative mechanism of action for 2-(3-Nitrophenyl)-1H-benzimidazole.

Experimental Protocols

The following protocols are foundational for assessing the anticancer potential of 2-(3-Nitrophenyl)-1H-benzimidazole. It is imperative to include appropriate positive and negative controls in all assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2-(3-Nitrophenyl)-1H-benzimidazole in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[9]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 2-(3-Nitrophenyl)-1H-benzimidazole at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with 2-(3-Nitrophenyl)-1H-benzimidazole as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

The following diagram outlines the general workflow for the in vitro evaluation of 2-(3-Nitrophenyl)-1H-benzimidazole.

G cluster_0 In Vitro Assay Workflow Start Start: Cancer Cell Lines Treat Treat with 2-(3-Nitrophenyl)-1H-benzimidazole Start->Treat MTT Cytotoxicity Assay (MTT) Treat->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Western Western Blot (Caspases, Bax/Bcl-2) Apoptosis->Western End End: Data Analysis & Interpretation Apoptosis->End CellCycle->End Western->End

Caption: General workflow for in vitro anticancer evaluation.

Data Presentation: Expected Outcomes

The antiproliferative activity of nitrophenyl-substituted benzimidazole derivatives can vary depending on the specific substitutions and the cancer cell line being tested. The following table summarizes the reported IC₅₀ values for some analogous compounds to provide a reference for expected potency.

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
Benzimidazole-triazole hybrid (Compound 5a)HepG-20.086 (EGFR)[1]
Benzimidazole-triazole hybrid (Compound XI)A549, HeLa0.05 - 62.14[1]
2-(4-nitrophenyl)-1H-benzimidazole-5 carbohydrazide (4c, 4e)PC-3Not specified[5]
Benzimidazole-urea derivative (Compound 12a)MCF-77.61[11]
Bromo-derivative of benzimidazole (Compound 5)MCF-7, DU-14517.8, 10.2[7]

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the experimental results, the following points should be strictly adhered to:

  • Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to prevent cross-contamination.

  • Reagent Quality Control: Use high-purity 2-(3-Nitrophenyl)-1H-benzimidazole, and ensure all reagents are within their expiration dates and stored under appropriate conditions.

  • Assay Validation: For each assay, include positive controls (e.g., doxorubicin for cytotoxicity, staurosporine for apoptosis) and negative/vehicle controls.

  • Biological Replicates: Perform each experiment with a minimum of three biological replicates to ensure statistical significance.

  • Data Integrity: Maintain meticulous records of all experimental procedures, raw data, and data analysis steps.

By implementing these measures, the generated data will be robust, reliable, and contribute meaningfully to the understanding of the anticancer potential of 2-(3-Nitrophenyl)-1H-benzimidazole.

References

  • Youssif, B. G., Abdel-Aziz, M., El-Gamal, K. M., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. [Link]

  • Youssif, B. G., Abdel-Aziz, M., El-Gamal, K. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules. [Link]

  • Jadhav, S. B., & Disouza, J. I. (Year unavailable). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Heterocyclic Chemistry.
  • Abdel-Maksoud, M. S., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society.
  • Abdel-Maksoud, M. S., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Jayaraman, S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Kowalski, M., et al. (2016). Biological evaluation of the toxicity and the cell cycle interruption by some benzimidazole derivatives. Journal of Hazardous Materials. [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad. [Link]

  • Unknown. (n.d.). MTT Assay Principle. Unknown Source.
  • Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. [Link]

  • Karadayı, K., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions. [Link]

  • Youssif, B. G., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules. [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. [Link]

  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Plos One. (2024). Altered Bcl-2/Caspase signaling and hypoxia-induced apoptosis in primary human aniridia limbal stromal cells, in CoCl2 mediated hypoxic stress, in vitro. PLOS ONE. [Link]

  • Al-Sanea, M. M., et al. (2022). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Pharmaceutical Sciences. [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. USF Health. [Link]

Sources

procedure for testing 2-(3-Nitrophenyl)-1h-benzimidazole as a HIV-1 reverse transcriptase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the procedural testing of 2-(3-Nitrophenyl)-1h-benzimidazole as a potential HIV-1 Reverse Transcriptase Inhibitor.

Introduction: The Persistent Challenge of HIV-1 and the Role of Reverse Transcriptase

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents to combat drug resistance and improve therapeutic outcomes. A cornerstone of the HIV-1 replication cycle is the enzyme reverse transcriptase (RT), which is responsible for converting the viral RNA genome into double-stranded DNA.[1][2] This process, known as reverse transcription, is a critical step that allows the viral genetic material to be integrated into the host cell's genome.[2][3] Consequently, HIV-1 RT has been a primary target for antiretroviral drug development for decades, with a substantial portion of FDA-approved drugs targeting its polymerase activity.[3]

Benzimidazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral properties.[4][5] Specifically, various substituted benzimidazoles have been identified as potent inhibitors of HIV-1 RT.[6][7][8] The compound 2-(3-Nitrophenyl)-1h-benzimidazole belongs to this chemical class. Its structural features suggest a potential interaction with the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT. This document provides a detailed set of protocols and application notes for the comprehensive evaluation of this compound as a novel Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

Part 1: Understanding the Mechanism of Action - Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Unlike Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent DNA strand[9][10], NNRTIs employ a distinct mechanism of allosteric inhibition.

Causality of Inhibition: NNRTIs bind to a hydrophobic pocket on the HIV-1 RT enzyme, located approximately 10 Å away from the polymerase active site.[11] This binding pocket is known as the Non-Nucleoside Inhibitor Binding Pocket (NNIBP). The binding of an NNRTI molecule to this site induces a conformational change in the enzyme.[12] This structural alteration distorts the catalytic site, thereby inhibiting the polymerase function and preventing the conversion of viral RNA to DNA.[2][12][13] This blockade of reverse transcription effectively halts the viral replication cycle.[1][12]

NNRTI_Mechanism_of_Action cluster_0 HIV-1 Reverse Transcriptase (RT) Enzyme cluster_1 Substrates & Inhibitor cluster_2 Process & Outcome ActiveSite Polymerase Active Site Process Reverse Transcription ActiveSite->Process Catalyzes ActiveSite->Process Inhibits NNIBP Allosteric Site (NNIBP) NNIBP->ActiveSite Induces Conformational Change RNA_DNA Viral RNA/ DNA Template RNA_DNA->ActiveSite Binds dNTPs dNTPs dNTPs->ActiveSite Binds NNRTI 2-(3-Nitrophenyl) -1h-benzimidazole (NNRTI) NNRTI->NNIBP Binds Allosterically Outcome_Inhibited Replication Blocked Process->Outcome_Inhibited RT_Assay_Workflow A 1. Compound Preparation Serial dilutions of test compound and controls in DMSO, then in assay buffer. B 2. Reaction Setup Add diluted compounds, HIV-1 RT enzyme, and reaction buffer to streptavidin-coated plate. A->B C 3. Incubation Incubate plate for 2-24 hours at 37°C to allow reverse transcription. B->C D 4. Washing Wash plate to remove unbound reagents. C->D E 5. Detection Add Anti-DIG-HRP antibody and incubate. D->E F 6. Second Wash Wash plate to remove unbound antibody. E->F G 7. Signal Development Add ABTS substrate and incubate in the dark. F->G H 8. Read Plate Add stop solution and measure absorbance at 405 nm. G->H I 9. Data Analysis Calculate % inhibition and determine IC50 value. H->I

Caption: Workflow for the in vitro HIV-1 RT inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(3-Nitrophenyl)-1h-benzimidazole and the control inhibitor (e.g., Efavirenz) in 100% DMSO.

    • Perform serial dilutions of the stock solutions to create a range of concentrations (e.g., from 100 µM to 0.01 µM). The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

    • Prepare a "no inhibitor" control (enzyme activity control) and a "no enzyme" control (background control) containing only the vehicle (DMSO).

  • Assay Reaction:

    • Add 20 µL of each diluted compound or control to the appropriate wells of the streptavidin-coated 96-well plate.

    • Reconstitute and dilute the recombinant HIV-1 RT according to the manufacturer's instructions (e.g., to 2 ng/µl). [14] * Add 20 µL of the diluted HIV-1 RT to all wells except the "no enzyme" background controls.

    • Prepare the reaction mixture containing the template/primer and labeled/unlabeled dNTPs as per the kit protocol. [15][14] * Initiate the reaction by adding 20 µL of the reaction mixture to each well.

  • Incubation and Detection:

    • Seal the plate and incubate at 37°C for a specified time (e.g., 2 hours for screening or up to 24 hours for high sensitivity). [15][16] * After incubation, wash the plate 3-5 times with the provided wash buffer to remove unincorporated nucleotides and unbound enzyme.

    • Add 100 µL of the diluted Anti-DIG-HRP conjugate to each well and incubate for 1 hour at 37°C.

    • Wash the plate again 3-5 times to remove the unbound antibody conjugate.

    • Add 100 µL of ABTS substrate to each well and incubate at room temperature in the dark for 15-30 minutes, or until sufficient color develops in the "no inhibitor" control wells.

    • Stop the reaction by adding 100 µL of the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • First, subtract the average absorbance of the "no enzyme" control (background) from all other readings.

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of 'No Inhibitor' Control)] x 100

  • Determine the IC50 Value:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism). [17][18]The software will calculate the IC50 value from this curve. [18]

Part 3: Cell-Based Assays - Efficacy and Cytotoxicity in a Biological System

While an enzymatic assay confirms direct target engagement, a cell-based assay is crucial to evaluate the compound's ability to inhibit viral replication in a cellular context, considering factors like cell permeability and metabolic stability. [19][20] Principle of the Assay: A common method uses a reporter cell line, such as TZM-bl cells. These are HeLa cells engineered to express CD4, CXCR4, and CCR5, making them susceptible to a wide range of HIV-1 strains. They also contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. When HIV-1 infects these cells and successfully integrates its DNA, the viral Tat protein is produced, which transactivates the LTR promoter, leading to the expression of luciferase. The amount of light produced is directly proportional to the level of viral replication.

Protocol 3.1: TZM-bl Reporter Gene Assay for Antiviral Activity (EC50)

Materials and Reagents:

Reagent/MaterialSupplier/SpecificationsPurpose
TZM-bl CellsNIH AIDS Reagent ProgramReporter cell line
Laboratory-adapted HIV-1 straine.g., HIV-1 IIIB or NL4-3Infectious virus
Cell Culture MediumDMEM, 10% FBS, Pen/StrepCell growth and maintenance
Test Compound2-(3-Nitrophenyl)-1h-benzimidazoleInhibitor being tested
Control DrugZidovudine (AZT) or EfavirenzPositive control for inhibition
96-well Cell Culture PlatesFlat-bottom, sterileFor cell culture and assay
DEAE-DextranSigma-AldrichEnhances virus infectivity (optional)
Luciferase Assay Reagente.g., Bright-Glo™ (Promega)Lyses cells and provides substrate for luciferase
LuminometerFor reading luminescenceSignal quantification

Step-by-Step Procedure:

  • Cell Plating:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. [21] * Incubate overnight at 37°C, 5% CO2 to allow cells to adhere.

  • Infection and Treatment:

    • Prepare serial dilutions of the test compound and control drugs in culture medium.

    • Prepare the virus inoculum at a predetermined dilution that gives a strong luciferase signal without causing excessive cell death. The medium should contain DEAE-Dextran (optional, to enhance infection).

    • Remove the old medium from the cells. Add 50 µL of the diluted compounds to the appropriate wells, followed by 50 µL of the virus inoculum.

    • Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).

  • Incubation and Lysis:

    • Incubate the plates for 48 hours at 37°C, 5% CO2. [21] * After incubation, remove 100 µL of the supernatant from each well.

    • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well. This reagent lyses the cells and contains the substrate for the luciferase enzyme.

  • Signal Detection:

    • Incubate for at least 2 minutes at room temperature to ensure complete cell lysis. [21] * Measure the luminescence in a luminometer. The output is typically in Relative Light Units (RLU).

Protocol 3.2: Cytotoxicity Assay (CC50)

It is essential to determine if the observed antiviral activity is due to specific inhibition of HIV-1 replication or simply due to general cytotoxicity.

Principle of the Assay: The MTT assay is a colorimetric method to assess cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Procedure:

  • Cell Plating and Treatment:

    • Plate TZM-bl cells and treat them with the same serial dilutions of the compound as in the antiviral assay, but without adding the virus .

    • Incubate for 48 hours.

  • MTT Reaction:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Signal Detection:

    • Shake the plate for 5 minutes and read the absorbance at 570 nm.

Data Analysis for Cell-Based Assays:

  • Calculate EC50 and CC50:

    • EC50 (50% effective concentration): Calculate the percent inhibition of viral replication for each drug concentration relative to the virus control. Plot this against the log of drug concentration and fit to a sigmoidal dose-response curve to determine the EC50.

    • CC50 (50% cytotoxic concentration): Calculate the percent cell viability for each drug concentration relative to the untreated cell control. Plot this against the log of drug concentration and fit to a curve to determine the CC50.

  • Determine the Selectivity Index (SI):

    • The SI is a critical parameter that represents the therapeutic window of the compound. A higher SI value is desirable.

    • SI = CC50 / EC50

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.

Table 1: Summary of Inhibitory and Cytotoxic Activity

CompoundHIV-1 RT IC50 (µM)Antiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
2-(3-Nitrophenyl)-1h-benzimidazole[Insert Value][Insert Value][Insert Value][Calculated Value]
Efavirenz (Control)0.010.003>100>33,333
Zidovudine (Control)Not Applicable (NRTI)0.005>100>20,000

Values for control drugs are representative and may vary between assays.

A promising candidate will exhibit a low IC50 and EC50, a high CC50, and consequently, a large Selectivity Index. The consistency between the IC50 and EC50 values can provide insights into how well the compound's enzymatic inhibition translates to antiviral activity in a cellular environment.

References

  • MDPI. (n.d.). Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. Retrieved from [Link]

  • MDPI. (n.d.). The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. Retrieved from [Link]

  • PNAS. (n.d.). Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. Retrieved from [Link]

  • NIH. (n.d.). High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1-Benzoyl-2-(2-nitrophenyl)-1H-benzimidazole derivatives: A novel approach to the development of new HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and anti-HIV Activity of New Benzimidazole, Benzothiazole and Carbohyrazide Derivatives of the anti-Inflammatory Drug Indomethacin. Retrieved from [Link]

  • Repositorio UC. (n.d.). 1-benzoyl-2-(2-nitrophenyl)-1H-benzimidazole derivatives: A novel approach to the development of new HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]

  • Bentham Science Publishers. (2015). Synthesis, Anti-HIV, Antimicrobial Evaluation and Structure Activity Relationship Studies of Some Novel Benzimidazole Derivatives. Retrieved from [Link]

  • PMC. (2016). The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. Retrieved from [Link]

  • Clinical Info .HIV.gov. (n.d.). Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). Retrieved from [Link]

  • CAVD. (2021). Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. Retrieved from [Link]

  • International Association of Providers of AIDS Care. (n.d.). How NNRTIs Work. Retrieved from [Link]

  • NIH. (n.d.). Toward the Development of a Virus-Cell-Based Assay for the Discovery of Novel Compounds against Human Immunodeficiency Virus Type 1. Retrieved from [Link]

  • PMC. (n.d.). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). HIV-1 reverse transcriptase inhibition assay results for compounds 7-24. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities. Retrieved from [Link]

  • MDPI. (n.d.). Identification of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibitors Based on 2-Hydroxy-1,4-naphthoquinone Mannich Bases. Retrieved from [Link]

  • RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • YouTube. (2024). HIV Genotypic Antiviral Resistance Testing. Retrieved from [Link]

  • YouTube. (2013). Mechanisms of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis and HIV-1 Reverse Transcriptase Inhibitor Activity of Some 2,5,6-Substituted Benzoxazole, Benzimidazole, Benzothiazole and Oxazolo(4,5-b)pyridine Derivatives. Retrieved from [Link]

  • NIH. (2023). Reverse Transcriptase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the synthesized DNA aptamers on WT HIV-1 RT activity. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis, Anti-HIV, Antimicrobial Evaluation and Structure Activity Relationship Studies of Some Novel Benzimidazole Derivatives. Retrieved from [Link]

Sources

developing 2-(3-Nitrophenyl)-1h-benzimidazole as an anthelmintic agent

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the preclinical development of 2-(3-Nitrophenyl)-1H-benzimidazole as a novel anthelmintic agent.

Abstract

Helminth infections in humans and livestock remain a significant global health and economic challenge, exacerbated by the growing threat of resistance to existing anthelmintic drugs.[1] This necessitates the discovery and development of new chemical entities with novel or proven mechanisms of action.[2] The benzimidazole scaffold is a cornerstone of anthelmintic therapy, with a well-established safety and efficacy profile.[3][4] Compounds in this class, such as albendazole and fenbendazole, exert their effect by disrupting microtubule polymerization in parasites through binding to β-tubulin.[5][6] This application note provides a comprehensive, protocol-driven guide for the synthesis, in vitro screening, and preclinical evaluation of 2-(3-Nitrophenyl)-1H-benzimidazole, a promising candidate for a new generation of anthelmintic agents. We present detailed methodologies, from initial chemical synthesis and characterization to a cascade of in vitro and in vivo efficacy testing, alongside insights into its putative mechanism of action and preliminary safety considerations. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of parasitology.

Part 1: Synthesis and Characterization of 2-(3-Nitrophenyl)-1H-benzimidazole

Scientific Rationale

The synthesis of 2-substituted benzimidazoles is a well-established area of medicinal chemistry. The selected synthetic route involves the condensation of an o-phenylenediamine with an aromatic aldehyde. This method is efficient and provides a direct pathway to the target scaffold.[7] Specifically, the reaction of o-phenylenediamine with 3-nitrobenzaldehyde is an effective method for producing 2-(3-Nitrophenyl)-1H-benzimidazole.[8] The nitro-functional group is of particular interest as it can be a precursor for further chemical modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[7]

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of 2-(3-nitrophenyl)-1H-benzimidazole.[8]

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (0.5 mmol) and 3-nitrobenzaldehyde (0.5 mmol) in 2 mL of N,N-dimethylformamide (DMF).

  • Initiation: Add sodium hydrogen sulfite (0.15 mmol) to the mixture. This reagent facilitates the condensation reaction.

  • Reaction: Stir the mixture vigorously at 80°C for approximately 40-60 minutes.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an ethyl acetate:n-hexane (7:3) solvent system. The disappearance of starting materials indicates reaction completion.

  • Precipitation: Once the reaction is complete, cool the flask to room temperature. Add the reaction mixture dropwise into 20 mL of cold, deionized water while stirring vigorously.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with deionized water to remove any residual DMF and salts.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification reagents 1. Mix o-phenylenediamine, 3-nitrobenzaldehyde, NaHSO3 in DMF reaction 2. Heat and Stir at 80°C reagents->reaction monitoring 3. Monitor by TLC reaction->monitoring precipitation 4. Precipitate in Cold Water monitoring->precipitation Reaction Complete filtration 5. Vacuum Filtration precipitation->filtration washing 6. Wash with H2O filtration->washing drying 7. Vacuum Dry washing->drying final_product 2-(3-Nitrophenyl)-1H-benzimidazole drying->final_product Yields Pure Product

Caption: Chemical synthesis and purification workflow.

Characterization Data

The identity and purity of the synthesized 2-(3-Nitrophenyl)-1H-benzimidazole should be confirmed using standard analytical techniques.

ParameterExpected ResultPurpose
Appearance Free-flowing solidPhysical characterization
TLC (EtOAc:Hexane 7:3) Single spotAssess purity
Melting Point Consistent with literature valuesPurity and identity confirmation
FT-IR (KBr, cm⁻¹) ~3080 (N-H), ~1588 (C=N), ~1518, 1339 (Ar-NO₂)Functional group identification[8]
¹H NMR (DMSO-d₆) Peaks corresponding to aromatic protonsStructural elucidation
Mass Spectrometry Molecular ion peak consistent with C₁₃H₉N₃O₂Molecular weight confirmation

Part 2: In Vitro Anthelmintic Screening Cascade

Scientific Rationale

An essential first step in anthelmintic drug discovery is the use of in vitro assays to efficiently screen compounds for biological activity.[9] These assays are cost-effective, have a rapid turnover, and reduce the use of animal models in the early stages of research.[9][10] The adult motility assay using the Indian earthworm (Pheretima posthuma) is a widely accepted primary screen.[4][11] Its anatomical and physiological resemblance to intestinal roundworms provides a relevant model, and the endpoints—time to paralysis and death—are clear indicators of neurotoxic or metabolic disruption.[12]

Experimental Protocol: Adult Worm Motility Assay

This protocol is designed to determine the time taken for the test compound to induce paralysis and death in Pheretima posthuma.[12][13]

  • Worm Collection and Preparation: Collect adult Indian earthworms (Pheretima posthuma) of approximately equal size. Wash them with normal saline to remove any adhering fecal matter.

  • Test Solutions: Prepare a stock solution of 2-(3-Nitrophenyl)-1H-benzimidazole in a minimal amount of a suitable solvent (e.g., DMSO), and then prepare serial dilutions in normal saline to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • Controls:

    • Positive Control: Prepare a solution of a standard anthelmintic drug, such as Albendazole (e.g., 50 µg/mL).[14]

    • Negative Control: Use normal saline containing the same percentage of the solvent used for the test compound.

  • Assay Setup: Place six worms in each petri dish containing 25 mL of the respective test or control solution.

  • Observation and Endpoints:

    • Observe the worms continuously.

    • Time to Paralysis (min): Record the time when no movement is observed except when the petri dish is shaken vigorously.

    • Time to Death (min): Record the time when no movement is observed after vigorous shaking and after dipping the worm in warm water (50°C).

  • Data Analysis: Record the results as mean ± standard deviation for each group. A dose-dependent decrease in the time to paralysis and death indicates significant anthelmintic activity.[14]

Screening Cascade Workflow

G compound Synthesized Compound primary_screen Primary Screen: Adult Motility Assay (P. posthuma) compound->primary_screen dose_response Dose-Response Study (Calculate EC50) primary_screen->dose_response Active inactive Inactive primary_screen->inactive Inactive secondary_screen Secondary Screen: Egg Hatch Assay (e.g., H. contortus) dose_response->secondary_screen Potent lead_candidate Lead Candidate secondary_screen->lead_candidate Confirmed Activity

Caption: A typical in vitro screening cascade.

Hypothetical Dose-Response Data
Concentration (µg/mL)Time to Paralysis (min)Time to Death (min)
Negative Control > 240> 480
10 125.5 ± 6.2210.3 ± 8.1
25 70.1 ± 4.5135.8 ± 5.9
50 30.4 ± 5.3[14]56.7 ± 5.3
Albendazole (50) 25.8 ± 3.145.2 ± 4.4

Part 3: Mechanistic Insights - Targeting Parasite Tubulin

Scientific Rationale

The primary mechanism of action for the benzimidazole class of anthelmintics is well-established.[6] They selectively bind to the β-tubulin subunit of the parasite, inhibiting its polymerization into microtubules.[5][8] This disruption of the cytoskeleton interferes with essential cellular processes, including motility, nutrient absorption (glucose uptake), and cell division, ultimately leading to the parasite's death.[5][6][15] Molecular docking studies on derivatives of 2-(3-Nitrophenyl)-1H-benzimidazole have shown that these compounds likely bind to β-tubulin through hydrophobic and van der Waals interactions, supporting the hypothesis that they share this classic benzimidazole mechanism.[8]

Proposed Mechanism of Action

G cluster_effects Cellular Disruption compound 2-(3-Nitrophenyl)-1H-benzimidazole tubulin Parasite β-Tubulin compound->tubulin Binds to polymerization Microtubule Polymerization compound->polymerization Inhibits tubulin->polymerization microtubules Cytoskeletal Microtubules polymerization->microtubules Forms glucose Impaired Glucose Uptake microtubules->glucose motility Loss of Motility microtubules->motility division Cell Division Arrest microtubules->division death Parasite Death glucose->death motility->death division->death

Caption: Benzimidazole mechanism of action.

Part 4: Advancing to In Vivo Efficacy Models

Scientific Rationale

While in vitro assays are crucial for initial screening, in vivo studies are necessary to evaluate a compound's efficacy within a host system.[16] These studies account for pharmacokinetic and pharmacodynamic factors (absorption, distribution, metabolism, and excretion) that cannot be assessed in vitro. The Fecal Egg Count Reduction Test (FECRT) is a standard method for determining the in vivo efficacy of an anthelmintic against gastrointestinal nematodes in a host animal.[16][17] A rodent model, such as mice infected with Trichuris muris (a nematode of the large intestine), provides a robust and well-characterized system for these evaluations.[18]

General Protocol: Fecal Egg Count Reduction Test (FECRT)
  • Animal Model and Infection: Use a suitable strain of mice (e.g., C57BL/6). Infect the mice orally with an appropriate number of embryonated T. muris eggs. Allow the infection to establish (typically ~35 days).

  • Pre-Treatment Sampling: Collect individual fecal samples and determine the eggs per gram (EPG) of feces for each mouse to establish a baseline infection level.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., n=8-10 per group) based on their pre-treatment EPG counts to ensure even distribution of infection intensity.

  • Treatment Administration:

    • Test Group: Administer 2-(3-Nitrophenyl)-1H-benzimidazole orally at various dose levels (e.g., 10, 25, 50 mg/kg), formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Positive Control Group: Administer a standard drug like Fenbendazole.[5]

    • Vehicle Control Group: Administer the formulation vehicle only.

  • Post-Treatment Sampling: Collect fecal samples again at a specified time point post-treatment (e.g., 7-10 days).

  • Data Analysis: Calculate the EPG for each mouse post-treatment. The percentage reduction in fecal egg count is calculated using the formula: % Reduction = [1 - (Mean EPG Post-treatment / Mean EPG Pre-treatment)] x 100 A high percentage reduction indicates significant in vivo anthelmintic efficacy.[19]

Sample In Vivo Efficacy Data Table
Treatment GroupDose (mg/kg)Mean EPG (Pre-treatment)Mean EPG (Post-treatment)% Fecal Egg Count Reduction
Vehicle Control -155014953.5%
Test Compound 25161048070.2%
Test Compound 50158012592.1%
Fenbendazole 2515959094.4%

Part 5: Preliminary Safety and Toxicological Assessment

Scientific Rationale

Early assessment of a drug candidate's safety profile is critical. Preclinical toxicology studies in animal models are designed to identify potential target organs for toxicity, determine a safe starting dose for human trials, and establish the No-Observed-Adverse-Effect-Level (NOAEL).[20][21] Benzimidazoles as a class are known for their high safety profile, but any new chemical entity must undergo rigorous evaluation.[5] Initial studies often involve acute and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent).[20][]

Key Goals of Preclinical Toxicology
  • Acute Toxicity: Determine the effects of a single high dose and identify the maximum tolerated dose (MTD).

  • Repeated-Dose Toxicity: Evaluate the effects of daily administration over a set period (e.g., 14 or 28 days) to identify target organs of toxicity and establish the NOAEL.

  • Safety Pharmacology: Assess the effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).

  • Genotoxicity: Evaluate the potential for the compound to damage genetic material using a standard battery of tests (e.g., Ames test, mouse lymphoma assay).[21]

These studies are conducted under Good Laboratory Practice (GLP) guidelines and are essential for filing an Investigational New Drug (IND) application with regulatory agencies.

Conclusion

2-(3-Nitrophenyl)-1H-benzimidazole represents a promising starting point for the development of a new anthelmintic agent. Its straightforward synthesis and the strong precedent for anthelmintic activity within the benzimidazole class provide a solid foundation for further research. The protocols outlined in this document offer a clear, stepwise framework for advancing this compound through the preclinical development pipeline, from initial in vitro screening to in vivo efficacy and safety assessment. Subsequent steps should focus on lead optimization through medicinal chemistry to enhance potency and refine the pharmacokinetic profile, with the ultimate goal of identifying a clinical candidate to combat the global challenge of helminth infections.

References

  • Goyal, P., & Kumar, A. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega. [Link]

  • Lee, H., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

  • ProQuest. Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1hbenzimidazol- 1-yl]-acetamide Derivatives as Anthelmintic. [Link]

  • ResearchGate. Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. [Link]

  • Stepek, G., et al. (2006). In Vitro and in Vivo Anthelmintic Efficacy of Plant Cysteine Proteinases Against the Rodent Gastrointestinal Nematode, Trichuris Muris. Parasitology. [Link]

  • Feyisa, B., et al. (2022). In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe. BioMed Research International. [Link]

  • Sharma, S., et al. (2020). Recent advances in development of anthelmintic agents: Synthesis and biological screening. Bioorganic & Medicinal Chemistry. [Link]

  • Choudhary, D., et al. (2015). A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. International Journal of Research and Development in Pharmacy and Life Sciences. [Link]

  • Google Patents.
  • Zamanian, M., & Chan, J. D. (2021). High-content approaches to anthelmintic drug screening. Trends in Parasitology. [Link]

  • ResearchGate. Benzimidazole derivatives with anthelmintic activity. [Link]

  • Wink, M. (2020). Plant-Based Natural Products for the Discovery and Development of Novel Anthelmintics against Nematodes. Molecules. [Link]

  • Várady, M., et al. (2021). Anthelmintic Properties of Essential Oils to Control Gastrointestinal Nematodes in Sheep—In Vitro and In Vivo Studies. Molecules. [Link]

  • Merck Veterinary Manual. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. [Link]

  • Mondal, H., et al. (2022). Screening of a Benzimidazole Derivative for Anthelmintic Activity with "Rule of 5" Approach. Scholars Academic Journal of Pharmacy. [Link]

  • Yuliet, et al. (2018). In vitro Anthelmintic Activity of Acanthus ilicifolius Leaves Extracts on Ascaridia galli and Pheretima posthuma. Journal of Applied Pharmaceutical Science. [Link]

  • Britton, C., et al. (2023). Prediction and Prioritisation of Novel Anthelmintic Candidates from Public Databases Using Deep Learning and Available Bioactivity Data Sets. International Journal of Molecular Sciences. [Link]

  • Gadaleta, D., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Pharmaceuticals. [Link]

  • GSC Biological and Pharmaceutical Sciences. In vitro determination of the anti-helminthic properties of Anthocleista djalonensis. [Link]

  • Zamanian, M., & Chan, J. D. (2021). High-content approaches to anthelmintic drug screening. Trends in Parasitology. [Link]

  • ResearchGate. 1-Benzoyl-2-(2-nitrophenyl)-1H-benzimidazole derivatives: A novel approach to the development of new HIV-1 reverse transcriptase inhibitors. [Link]

  • Iqbal, Z., et al. (2017). In vitro and in vivo anthelmintic response of the seeds of Amomum subulatum roxb and Vitex negundo. Brazilian Journal of Biology. [Link]

  • Sujith, S., et al. Synthesis and Anthelmintic Activity of Benzimidazole Derivatives. [Link]

  • Veterinary World. (2024). In vitro assay of the ethanol extract of A. paniculata, P. niruri L., C. xanthorrhiza Roxb., and C. aeruginosa. Roxb. on A. galli motility. [Link]

  • Lingala, S., et al. (2011). Synthesis, antimicrobial and anthelmintic activity of some novel benzimidazole derivatives. Der Pharma Chemica. [Link]

  • Iqbal, Z., et al. (2017). In vitro and in vivo anthelmintic activity of extracts from Artemisia parviflora and A. Sieversiana. Pakistan Veterinary Journal. [Link]

  • Uttar Pradesh University of Medical Sciences. PRE CLINICAL TOXICOLOGICAL STUDIES. [Link]

  • ResearchGate. (2020). In-vitro anthelmintic activity of various plant extracts against Pheretima posthuma. [Link]

  • Codd, E. E., et al. (2016). Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies. Journal of Parasitology Research. [Link]

  • Son, H., et al. (2018). The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. Biomolecules & Therapeutics. [Link]

  • Martin, R. J., et al. (2012). Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans. WormBook. [Link]

Sources

Troubleshooting & Optimization

common problems and side reactions in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing benzimidazole derivatives. Here, we address common experimental challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research and development.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered during benzimidazole synthesis.

Q1: My reaction yield is consistently low. What are the most common culprits?

A1: Low yields in benzimidazole synthesis can often be traced back to several key factors. Traditional methods like the Phillips-Ladenburg and Weidenhagen reactions can be limited by harsh temperature conditions, sometimes requiring 250-300°C, which can lead to degradation of starting materials and products.[1][2] Inadequate reaction time or incomplete conversion of starting materials are also frequent issues. Furthermore, the choice of catalyst and solvent system plays a crucial role in reaction efficiency.[3][4] Side reactions, which we will discuss in detail, can also significantly consume your starting materials and reduce the yield of your desired product.

Q2: I'm observing the formation of a significant amount of a byproduct with a higher molecular weight than my target molecule. What is likely happening?

A2: This is a classic sign of the formation of a 1,2-disubstituted benzimidazole. This occurs when two molecules of your aldehyde reactant condense with one molecule of the o-phenylenediamine.[5] This side reaction is particularly prevalent in the Weidenhagen synthesis and its variations. The reaction conditions, especially the stoichiometry of the reactants and the choice of solvent, can heavily influence the selectivity between the desired 2-substituted and the undesired 1,2-disubstituted product.

Q3: My final product is highly colored, often brown or dark purple, even after initial purification. What causes this and how can I remove it?

A3: The coloration is most likely due to the oxidation of the o-phenylenediamine starting material.[6] o-Phenylenediamines are susceptible to air oxidation, which forms highly colored polymeric impurities that can be difficult to remove. Using reagents like o-phenylenediamine dihydrochloride can mitigate this by improving stability and reducing colored impurities.[6] Purification methods such as treatment with activated carbon are often effective in removing these colored byproducts.[7][8]

Q4: My purified product is an oil or a waxy solid that won't crystallize. What are my options for obtaining a crystalline solid?

A4: Poor crystallization is a common challenge with some benzimidazole derivatives. This can be due to the presence of residual impurities that inhibit crystal lattice formation, or the inherent properties of the molecule itself. A systematic approach to solvent screening for recrystallization is often necessary. If direct crystallization fails, purification by column chromatography followed by attempting crystallization from a different solvent system can be effective. In some cases, converting the benzimidazole to a salt (e.g., hydrochloride or tosylate) can induce crystallization, after which the free base can be regenerated.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific problems you may encounter during your benzimidazole synthesis experiments.

Problem 1: Low Yield and Incomplete Reaction

Low yields are a frequent frustration in organic synthesis. This guide will help you systematically diagnose and address the root causes.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. Traditional high-temperature methods can lead to degradation.[1][2]

  • Inefficient Catalysis: The choice and loading of the catalyst can dramatically impact reaction rates and yields. Many modern methods utilize catalysts to achieve high yields under milder conditions.[3][4]

  • Poor Quality Starting Materials: Impurities in your o-phenylenediamine or carbonyl compound can interfere with the reaction.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Starting Material Purity (NMR, LC-MS) Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Check_Purity->Optimize_Conditions Purity Confirmed Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Optimize_Conditions->Monitor_Reaction Screen_Catalysts Screen Alternative Catalysts Screen_Catalysts->Optimize_Conditions New Catalyst Monitor_Reaction->Screen_Catalysts Incomplete Conversion Workup Review Work-up & Purification Monitor_Reaction->Workup Complete Conversion Success Improved Yield Workup->Success

Caption: Troubleshooting workflow for low reaction yields.

This protocol outlines a systematic approach to optimizing the reaction between an o-phenylenediamine and a carboxylic acid.

  • Baseline Experiment:

    • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the carboxylic acid (1.1 eq).

    • Add a suitable high-boiling solvent (e.g., ethylene glycol or Dowtherm A).

    • Heat the reaction to 180°C and monitor by TLC every hour.

    • If after 4 hours, significant starting material remains, this indicates a need for optimization.

  • Temperature Screen:

    • Set up parallel reactions at 160°C, 180°C, and 200°C.

    • Monitor each reaction by TLC to determine the optimal temperature for conversion without significant byproduct formation.

  • Catalyst Screening:

    • If thermal condensation is inefficient, introduce a catalyst. Set up reactions with:

      • No catalyst (control)

      • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

      • Polyphosphoric acid (PPA) as both solvent and catalyst.

    • Run the reactions at the optimal temperature determined in the previous step and compare the reaction rates and final yields.

  • Stoichiometry Adjustment:

    • Vary the equivalents of the carboxylic acid from 1.1 eq to 1.5 eq to see if an excess drives the reaction to completion.

Problem 2: Formation of 1,2-Disubstituted Benzimidazole Byproduct

The formation of the 1,2-disubstituted byproduct is a common issue when using aldehydes as the carbonyl source.

The formation of the 2-substituted versus the 1,2-disubstituted benzimidazole is a competition between two pathways. The desired 2-substituted product forms via a mono-imine intermediate followed by intramolecular cyclization. The 1,2-disubstituted byproduct arises from a bis-imine intermediate formed from the reaction of two aldehyde molecules with the o-phenylenediamine.

Side_Reaction_Mechanism cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reaction Pathway Reactants o-Phenylenediamine + Aldehyde Mono_Imine Mono-Imine Intermediate Reactants->Mono_Imine 1 eq Aldehyde Bis_Imine Bis-Imine Intermediate Reactants->Bis_Imine 2 eq Aldehyde Product_2_Substituted 2-Substituted Benzimidazole Mono_Imine->Product_2_Substituted Cyclization Product_1_2_Disubstituted 1,2-Disubstituted Benzimidazole Bis_Imine->Product_1_2_Disubstituted Cyclization & Rearrangement

Caption: Competing pathways in benzimidazole synthesis from aldehydes.

StrategyRationaleExperimental Recommendation
Control Stoichiometry Using an excess of the o-phenylenediamine relative to the aldehyde favors the formation of the mono-imine intermediate.Start with a 1:1 molar ratio of o-phenylenediamine to aldehyde. If the 1,2-disubstituted product is still observed, incrementally increase the o-phenylenediamine to 1.2:1 or 1.5:1.
Solvent Selection The polarity of the solvent can influence the reaction pathway. Non-polar solvents often favor the 2-substituted product.Compare reactions in a non-polar solvent like toluene versus a polar protic solvent mixture like ethanol/water.
Catalyst Choice Certain catalysts can selectively promote the formation of the 2-substituted product.Screen catalysts such as supported gold nanoparticles (Au/TiO2) which have been shown to be highly selective for 2-substituted benzimidazoles.[4]
Problem 3: Product Purification Challenges

Even with a successful reaction, isolating a pure product can be a hurdle. This guide addresses common purification issues.

Cause: Oxidation of o-phenylenediamine.

This protocol is effective for removing persistent colored impurities.[7][8]

  • Dissolution: Dissolve the crude benzimidazole product in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at an elevated temperature to ensure complete dissolution.

  • Charcoal Addition: To the hot solution, add activated carbon (charcoal). A general starting point is 1-2% of the crude product's weight.

  • Digestion: Maintain the solution at a gentle reflux for 15-30 minutes. This allows the colored impurities to adsorb onto the surface of the activated carbon.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite® to remove the activated carbon. It is crucial to perform this step quickly to prevent premature crystallization of the product in the filter. Pre-heating the filtration apparatus is recommended.

  • Crystallization: Allow the decolorized filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the purified product.

  • Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.

Cause: The polarity of the desired product is too close to that of impurities for effective separation by standard chromatography or recrystallization.

Benzimidazoles are basic and can be protonated, allowing for their separation from neutral or acidic impurities.[3]

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Separation: Shake the funnel vigorously and allow the layers to separate. The protonated benzimidazole will move into the aqueous layer. Drain and collect the aqueous layer.

  • Back-Extraction (Optional): To remove any trapped neutral impurities, wash the aqueous layer with a fresh portion of the organic solvent.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8). The benzimidazole product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Cause: Product is an oil or forms a waxy solid.

TechniqueDescription
Solvent Screening Systematically test the solubility of your compound in a range of solvents (e.g., hexane, toluene, ethyl acetate, ethanol, water) to find a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold).
Slow Evaporation Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container. This can sometimes promote the growth of single crystals.
Vapor Diffusion Dissolve the compound in a "good" solvent and place this solution in a small open vial inside a larger sealed container with a "poor" solvent. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility and induce crystallization.
Scratching Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
Seeding If you have a few crystals of the pure compound, adding a "seed" crystal to a supersaturated solution can initiate crystallization.

References

  • Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Applied Chemical Engineering, 7(2), 1-15.
  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Advances, 6(35), 29383-29407.
  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). Molecules, 27(19), 6533.
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020).
  • N‐Alkylation of benzimidazole. (n.d.).
  • Viewing a reaction p
  • Treatment of Dye Wastewater Using Granular Activated Carbon and Zeolite Filter. (2014). Jurnal Teknologi, 69(4).
  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Advances, 6(35), 29383-29407.
  • Lewis Diagrams Made Easy: How to Draw Lewis Dot Structures. (2017, February 12). YouTube.
  • Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. (2025, December). BenchChem.
  • New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles. (2008).
  • Benzimidazole. (n.d.). Organic Syntheses.
  • Drawing dot structures (video). (n.d.). Khan Academy.
  • Current Achievements of Benzimidazole: A Review. (2024). Journal of Drug Delivery and Therapeutics, 14(6), 1-10.
  • The Use of Powdered Activated Carbon Adsorption for Color Removal. (2008). Western Michigan University.
  • Datasets of text - GraphViz examples? (2023, January 28). Graphviz.
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2017). Oriental Journal of Chemistry, 33(4), 2051-2057.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2019). Beilstein Journal of Organic Chemistry, 15, 1032-1040.
  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016). Journal of Saudi Chemical Society, 20(5), 559-577.

Sources

Technical Support Center: Purification of 2-(3-Nitrophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-(3-Nitrophenyl)-1H-benzimidazole. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this compound in high purity. Drawing from established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting advice and answers to frequently asked questions.

The purification of benzimidazole derivatives is often non-trivial due to their unique physicochemical properties, including high polarity, potential for strong intermolecular hydrogen bonding, and variable solubility.[1] This guide aims to demystify these challenges by explaining the causality behind experimental choices, enabling you to design robust and effective purification strategies.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of 2-(3-Nitrophenyl)-1H-benzimidazole in a direct question-and-answer format.

Q1: My crude product is a dark brown, sticky solid after synthesis. How can I perform an initial cleanup before committing to chromatography or recrystallization?

A1: Initial purification is critical for removing bulk impurities. The dark, often polymeric, material typically consists of amine condensation by-products from the reaction between o-phenylenediamine and 3-nitrobenzaldehyde.[1] An acid-base extraction is a highly effective first-pass purification strategy that leverages the basicity of the benzimidazole nitrogen.

Causality: The benzimidazole ring is weakly basic and can be protonated by a strong acid to form a water-soluble salt. Most of the colored, non-basic polymeric impurities and unreacted aldehyde will remain in the organic phase and can be washed away. Subsequent neutralization of the aqueous layer reprecipitates the desired product, often in a much cleaner state.

Experimental Protocol: Acid-Base Wash

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The protonated benzimidazole will move into the aqueous layer. Repeat the extraction 2-3 times.

  • Organic Wash: Combine the acidic aqueous layers. Wash this combined layer with a fresh portion of ethyl acetate or DCM to remove any remaining neutral impurities.

  • Neutralization & Precipitation: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or ammonium hydroxide, with vigorous stirring until the pH is neutral to slightly basic (pH 7-8).

  • Isolation: The purified 2-(3-Nitrophenyl)-1H-benzimidazole will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Expert Tip: Avoid making the solution strongly basic during precipitation, as this can sometimes cause unwanted side reactions or the formation of phenoxide salts if phenolic impurities are present. Slow addition of the base while monitoring the pH is crucial for obtaining a clean, easily filterable solid. Using ammonium hydroxide can be advantageous as any excess is volatile.

Q2: I'm struggling with recrystallization. The compound won't dissolve in common solvents, or it "oils out" instead of forming crystals upon cooling.

A2: Solvent selection is paramount for successful recrystallization. 2-(3-Nitrophenyl)-1H-benzimidazole is a polar molecule with poor solubility in non-polar solvents but good solubility in highly polar aprotic solvents. The "oiling out" phenomenon occurs when the solution becomes supersaturated too quickly or when the melting point of the solute is lower than the temperature of the solution, often a problem with high-boiling point solvents like DMF or DMSO.[1]

Causality: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For benzimidazoles, single-solvent systems can be challenging. A two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) often provides better control over crystal formation.

Troubleshooting Steps & Protocol:

  • Systematic Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A good candidate will show a significant increase in solubility with temperature.

    Solvent SystemObservation & Rationale
    Acetonitrile Often a good starting point for benzimidazoles. It has a convenient boiling point and can yield high-quality crystals upon slow cooling.[2]
    Ethanol/Methanol The compound may be too soluble in these solvents even at room temperature for good recovery, but they can be effective as the primary solvent in a two-solvent system with water.
    Ethyl Acetate/Hexane A common combination for moderately polar compounds. Dissolve in hot ethyl acetate and add hexane as the anti-solvent until turbidity persists.
    DMF or DMSO / Water Use with caution. These solvents will readily dissolve the compound, but often lead to gelatinous precipitates or oiling out.[1] If used, add water very slowly to the hot solution.
    Formic Acid / Ether Formic acid can dissolve benzimidazoles, and adding ether as an anti-solvent can promote crystallization.[1] However, this may form a formate salt.
  • Optimized Recrystallization Protocol (Acetonitrile Example):

    • Place the crude, pre-cleaned solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of acetonitrile and bring the mixture to a gentle reflux with stirring.

    • Continue adding acetonitrile dropwise until the solid is completely dissolved.

    • If the solution is colored, consider a hot filtration or adding a small amount of activated charcoal, refluxing for 5-10 minutes, and then filtering hot through a pad of Celite to remove the charcoal and colored impurities.

    • Allow the flask to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.

    • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under high vacuum.

Q3: During silica gel column chromatography, my compound streaks badly, leading to poor separation and mixed fractions. How can I improve this?

A3: Streaking (or tailing) of nitrogen-containing basic compounds on silica gel is a classic problem.

Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms of the benzimidazole ring can interact strongly and irreversibly with these acidic sites, causing the compound to move unevenly down the column, resulting in tailing.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate/Et₃N 50:50:0.5). This is highly effective for basic compounds.

    • Ammonia: Using a solvent saturated with ammonia (e.g., by bubbling ammonia gas through DCM or using a concentrated solution in methanol) can also be effective.

  • Use of a Different Stationary Phase:

    • Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Using neutral or basic alumina can completely prevent the acidic interactions causing tailing.

    • Treated Silica: Commercially available deactivated or base-treated silica gels are also an option.

  • Sample Loading Technique: Always pre-adsorb your sample onto a small amount of silica gel ("dry loading"). This ensures that the sample is applied to the column as a narrow, concentrated band, which is critical for achieving good separation.

dot

Caption: General purification workflow for 2-(3-Nitrophenyl)-1H-benzimidazole.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect from the synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole?

The primary impurities arise from the reactants and potential side reactions of the condensation between o-phenylenediamine (OPD) and 3-nitrobenzaldehyde. These include:

  • Unreacted Starting Materials: Residual OPD and 3-nitrobenzaldehyde.

  • Schiff Base Intermediate: The mono-imine formed from the condensation of one amino group of OPD with the aldehyde may be present if the cyclization is incomplete.[3]

  • Over-oxidation Products: Depending on the reaction conditions (especially if an oxidant is used), minor impurities from the oxidation of the benzimidazole ring can occur.

  • Polymeric By-products: As mentioned in Q1, these are common, highly colored impurities from amine condensations.[1]

FAQ 2: Is recrystallization or column chromatography the better primary purification method for this compound?

The choice depends on the scale of your reaction and the nature of the impurities.

  • Column Chromatography is generally more powerful for separating compounds with similar polarities and is often the best choice for achieving very high purity (>99%), especially on a smaller (mg to g) scale.[4][5]

  • Recrystallization is an excellent technique for removing impurities that have very different solubility profiles from the product. It is often more scalable and economical for larger quantities (>10 g) but may not be as effective at removing closely related structural analogs.

A common and highly effective strategy is to use both: perform a relatively simple recrystallization to remove the bulk of impurities and then run a final "polishing" column on the enriched material to achieve analytical purity.

FAQ 3: How can I effectively monitor the purification process?

Thin Layer Chromatography (TLC) is your most important tool.[2]

  • Stain/Visualization: 2-(3-Nitrophenyl)-1H-benzimidazole is UV active due to its aromatic system, so it can be easily visualized under a UV lamp (254 nm). For non-UV active impurities (like some aliphatic side products), staining with potassium permanganate (KMnO₄) or p-anisaldehyde can be effective.

  • Monitoring a Column: Spot the starting material, the crude reaction mixture, and each collected fraction on a TLC plate. Develop the plate in your chosen eluent system. This allows you to identify which fractions contain your pure product and which are mixed, so they can be combined appropriately.

  • Assessing Recrystallization: Run a TLC of the solid before and after recrystallization to visually confirm the removal of impurities.

dot

G cluster_0 Troubleshooting Path start Problem Observed in Chromatography q1 Compound Streaks / Tails? start->q1 q2 Poor Separation (Spots Overlap)? q1->q2 No a1 Add 0.5-1% Triethylamine or use Basic Alumina q1->a1 Yes q3 Compound Won't Elute (Rf = 0)? q2->q3 No a2 Decrease Mobile Phase Polarity (More Hexane / Less Ethyl Acetate) q2->a2 Spots too high (High Rf) a3 Increase Mobile Phase Polarity (More Ethyl Acetate / Methanol) q2->a3 Spots too low (Low Rf) q4 Compound Runs at Solvent Front (Rf = 1)? q3->q4 No q3->a3 Yes q4->a2 Yes end Optimized Separation q4->end No a1->q2 a2->end a3->end

Caption: Decision tree for troubleshooting silica gel column chromatography.

FAQ 4: My purified product appears clean by NMR, but has a slight yellow tint. How can I get a perfectly white solid?

A persistent yellow color is often due to trace amounts of highly conjugated or oxidized impurities that are difficult to detect by NMR.

  • Activated Charcoal: As mentioned in the recrystallization protocol, adding a very small amount of activated charcoal to the hot solution can adsorb these colored impurities. Use sparingly, as it can also adsorb your product and reduce yield.

  • Sublimation: For thermally stable compounds like many benzimidazoles, vacuum sublimation can be an exceptionally powerful technique for final purification.[1] It separates the volatile product from non-volatile impurities (like colored polymers and salts), often yielding a very pure, crystalline solid. Given the high melting point of many benzimidazoles, this is a viable but technically more demanding option.[6]

References

  • Defense Technical Information Center (DTIC). (2020). Research on Benzimidazole Derivatives. This report details various purification techniques for benzimidazoles, including the challenges with certain solvents and the effectiveness of sublimation. [Link]

  • Köntös, Z., & Bartek, M. (2025). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Scientific Progress. This article describes the synthesis pathway involving a Schiff base precursor, a common source of impurities. [Link]

  • MDPI. (2018). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. This paper discusses the solubility and purification of related nitro-benzimidazole compounds, noting good solubility in DMSO and DMF and the use of flash column chromatography. [Link]

  • International Union of Crystallography (IUCr). (2020). The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. This publication provides a specific synthesis and recrystallization protocol using acetonitrile. [Link]

  • El Alami, A., et al. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Synthetic Communications. This review covers various synthetic methods for nitrobenzimidazoles, providing context for potential side reactions and impurities. [Link]

  • Yadav, G., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC, NIH. This study mentions the use of column chromatography with a hexane/ethyl acetate eluent for related compounds. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the scale-up synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to a scale suitable for preclinical studies. Here, we provide not just protocols, but the underlying scientific principles and troubleshooting guidance to ensure a robust, safe, and reproducible manufacturing process.

Overview of the Synthesis: From Bench to Preclinical Batch

The synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole is most commonly achieved through the condensation of o-phenylenediamine and 3-nitrobenzaldehyde. While straightforward at the lab scale, scaling up this reaction for preclinical supply introduces challenges related to reaction control, impurity profile, and material consistency. This guide will address these critical aspects to ensure the production of a high-quality active pharmaceutical ingredient (API) suitable for further development.[1]

Reaction Scheme:

Reaction_Scheme OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate + NBA 3-Nitrobenzaldehyde NBA->Intermediate Product 2-(3-Nitrophenyl)-1H-benzimidazole Intermediate->Product - H2O (Cyclization)

Caption: General reaction scheme for the synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole.

Troubleshooting Guide: A Proactive Approach to Scale-Up Challenges

This section is formatted in a question-and-answer format to directly address potential issues you may encounter during the scale-up synthesis.

Reaction Control & Safety

Question: My reaction is showing a significant exotherm upon scaling up, which was not observed at the lab scale. What should I do?

Answer:

This is a critical safety concern. The exotherm arises from the heat of reaction being generated faster than it can be removed, a common issue when the surface-area-to-volume ratio decreases during scale-up.

  • Immediate Actions:

    • Reduce the addition rate of the limiting reagent (typically the aldehyde).

    • Ensure maximum cooling is applied to the reactor jacket.

    • If the temperature continues to rise uncontrollably, be prepared to quench the reaction with a pre-determined quenching agent.

  • Root Cause Analysis & Prevention:

    • Inadequate Heat Transfer: Your reactor's cooling capacity may be insufficient for the batch size. Consider using a larger reactor with a better-jacketed surface area or reducing the batch size.[2]

    • Addition Rate: The rate of addition of 3-nitrobenzaldehyde directly influences the rate of heat generation. A slower, controlled addition is crucial at scale.

    • Solvent Volume: Increasing the solvent volume can help to dissipate the heat more effectively, acting as a heat sink.

Question: I am observing a darkening of the reaction mixture and the formation of tar-like substances. What is the cause and how can I prevent this?

Answer:

Darkening and tar formation are often indicative of side reactions or degradation, which can be exacerbated by localized overheating or prolonged reaction times.

  • Potential Causes:

    • Oxidation: o-Phenylenediamine is susceptible to oxidation, which can be accelerated by heat and the presence of air.

    • Side Reactions: The nitro group on the benzaldehyde can participate in undesired side reactions under harsh conditions.[3]

    • Localized Hotspots: Poor mixing in a large reactor can lead to localized areas of high temperature, promoting degradation.

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Temperature Control: Maintain a consistent and controlled reaction temperature. Avoid exceeding the optimal temperature identified during process development.

    • Efficient Mixing: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture and prevent localized heating. The impeller design and agitation speed are critical parameters to consider.[4]

Product Isolation and Purification

Question: My product is not crystallizing as expected upon cooling, or it is oiling out. What steps can I take?

Answer:

Crystallization issues are common when scaling up due to changes in concentration, cooling profiles, and impurity levels.

  • Troubleshooting Steps:

    • Seeding: Introduce a small amount of previously isolated, pure crystals of 2-(3-Nitrophenyl)-1H-benzimidazole to the cooled solution to induce crystallization.

    • Solvent System Adjustment: If the product is too soluble, you may need to add an anti-solvent slowly to the point of turbidity, then allow it to cool slowly.

    • Slow Cooling: Rapid cooling can lead to oiling out or the formation of very fine, impure crystals. Implement a controlled, gradual cooling profile.[5]

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites.

Question: The isolated product has a persistent color, even after crystallization. How can I improve the color and purity?

Answer:

Colored impurities are often highly conjugated organic molecules that can be difficult to remove.

  • Purification Strategies:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with a small amount of activated carbon. Heat the mixture briefly, then filter the hot solution through a pad of celite to remove the carbon and adsorbed impurities before crystallization.

    • Recrystallization from a Different Solvent System: A different solvent or solvent mixture may have a better selectivity for dissolving the impurities while leaving the desired product to crystallize.

    • Acid-Base Extraction: As a benzimidazole, your product is basic. You can dissolve the crude material in an organic solvent and extract it into an acidic aqueous solution. The impurities may remain in the organic layer. Neutralizing the aqueous layer will then precipitate the purified product.[6]

Impurity Profile and Preclinical Requirements

Question: I have identified a new, unknown impurity in my scaled-up batch that was not present at the lab scale. What are the implications for my preclinical studies?

Answer:

The presence of new or higher levels of impurities is a significant concern for material intended for preclinical studies. Regulatory guidelines, such as those from the ICH, require the identification and characterization of impurities above a certain threshold (typically ≥0.10%).[7]

  • Actionable Steps:

    • Quantify the Impurity: Determine the percentage of the new impurity in your batch using a validated analytical method (e.g., HPLC).

    • Isolate and Characterize: If the impurity is above the identification threshold, you will need to isolate it (e.g., by preparative chromatography) and determine its structure (e.g., by NMR, MS).

    • Toxicological Assessment: The potential toxicity of the new impurity must be assessed. This may involve in silico prediction or in vitro assays.

    • Process Optimization: Modify the reaction or purification conditions to minimize or eliminate the formation of this impurity in future batches.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the scale-up of this synthesis?

A1: The most critical parameters are:

  • Temperature: To control the reaction rate and minimize side reactions.

  • Addition Rate: To manage the exotherm.

  • Agitation Speed: To ensure homogeneity and efficient heat transfer.

  • Reaction Time: To ensure complete conversion and avoid degradation.

  • pH (during workup): To ensure complete precipitation of the product.

Q2: What purity level is typically required for a compound entering preclinical toxicology studies?

A2: For preclinical toxicology studies, a high level of purity is expected, typically >98%, with all impurities greater than 0.1% identified and characterized.[8] The batch-to-batch consistency of the impurity profile is also crucial.

Q3: What documentation is necessary for a batch of API intended for preclinical studies?

A3: Comprehensive documentation is essential and should include:

  • A detailed batch manufacturing record.

  • Certificates of Analysis for all starting materials.

  • A Certificate of Analysis for the final product, detailing the purity, impurity profile, and analytical methods used.

  • Stability data, if available.[3]

Q4: Are there any specific safety precautions I should take when handling the starting materials at scale?

A4: Yes. Both o-phenylenediamine and 3-nitrobenzaldehyde have associated hazards.

  • o-Phenylenediamine: Is toxic and a suspected mutagen. Handle in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • 3-Nitrobenzaldehyde: Is harmful if swallowed and can cause skin and eye irritation. Avoid creating dust.

  • At scale, the use of engineering controls like closed-system transfers and local exhaust ventilation is highly recommended.

Experimental Protocols

Scale-Up Synthesis Protocol (Illustrative 100g Scale)

This protocol is a suggested starting point and should be optimized based on your specific equipment and safety assessments.

Parameter Value Justification
Reactants o-Phenylenediamine: 108.14 g (1.0 mol)3-Nitrobenzaldehyde: 151.12 g (1.0 mol)Equimolar stoichiometry is typically used.
Solvent Ethanol: 1.5 LProvides good solubility for reactants and product, and has a suitable boiling point.
Catalyst Ammonium Chloride: 5.35 g (0.1 mol)A mild and effective catalyst for this condensation.
Oxidant Sodium Metabisulfite: 95.05 g (0.5 mol)Often used to facilitate the oxidative cyclization.
Temperature 78-80 °C (Reflux)Allows for a reasonable reaction rate without significant degradation.
Reaction Time 4-6 hoursMonitor by TLC or HPLC for completion.

Procedure:

  • Charge a 5 L jacketed reactor with o-phenylenediamine, ethanol, and ammonium chloride.

  • Begin agitation and sparge with nitrogen for 15 minutes.

  • Heat the mixture to 50 °C.

  • In a separate vessel, dissolve 3-nitrobenzaldehyde and sodium metabisulfite in 500 mL of warm ethanol.

  • Slowly add the 3-nitrobenzaldehyde solution to the reactor over 1-2 hours, maintaining the internal temperature below 60 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Further cool the mixture to 0-5 °C and hold for at least 2 hours to maximize crystallization.

  • Filter the solid product and wash the cake with cold ethanol (2 x 200 mL).

  • Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield: 80-90% Expected Purity (Crude): >95%

Purification by Recrystallization
Parameter Value Justification
Solvent Acetonitrile or EthanolBoth have been shown to be effective for recrystallizing benzimidazole derivatives.
Solvent Volume Approx. 10-15 mL per gram of crude productShould be optimized to ensure dissolution at reflux and precipitation upon cooling.
Cooling Profile Slow, controlled coolingPromotes the formation of larger, purer crystals.[5]

Procedure:

  • Transfer the crude 2-(3-Nitrophenyl)-1H-benzimidazole to a clean reactor.

  • Add the recrystallization solvent and heat to reflux with agitation until all the solid dissolves.

  • If the solution is colored, cool slightly and add activated carbon (1-2% w/w). Re-heat to reflux for 15 minutes.

  • Filter the hot solution through a pre-heated filter to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool to 0-5 °C and hold for 2-4 hours.

  • Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum.

Expected Purity (Purified): >99%

Visualization of Key Processes

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Reaction Complete? start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No purification_loss High Loss During Purification/Isolation check_completion->purification_loss Yes extend_time Extend Reaction Time or Increase Temperature incomplete_reaction->extend_time check_reagents Check Reagent Purity and Stoichiometry extend_time->check_reagents check_solubility Product Soluble in Mother Liquor? purification_loss->check_solubility optimize_cryst Optimize Crystallization: - Lower Temperature - Add Anti-solvent check_solubility->optimize_cryst Yes mechanical_loss Check for Mechanical Losses (e.g., during filtration) check_solubility->mechanical_loss No

Caption: A logical workflow for troubleshooting low product yield.

Quality Control for Preclinical API Batches

QC_Workflow start Synthesized Batch sampling Representative Sampling start->sampling testing Analytical Testing sampling->testing hplc HPLC (Purity, Impurities) testing->hplc nmr_ms NMR/MS (Identity) testing->nmr_ms other_tests Other Tests (e.g., Residual Solvents) testing->other_tests spec_check Meets Pre-defined Specifications? hplc->spec_check nmr_ms->spec_check other_tests->spec_check release Batch Release for Preclinical Studies spec_check->release Yes investigation Out of Specification (OOS) Investigation spec_check->investigation No reprocess Reprocess or Reject Batch investigation->reprocess

Caption: Quality control workflow for preclinical API batch release.

References

  • Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. (URL: [Link])

  • Synthesis and Characterization of Impurities of an Broad-Spectrum Anthelmintic Drug, Albendazole. (URL: [Link])

  • Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. (URL: [Link])

  • Complete Guide To Pre-Clinical Drug Product Manufacturing | Agno Pharmaceuticals. (URL: [Link])

  • (PDF) Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions - ResearchGate. (URL: [Link])

  • Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC - NIH. (URL: [Link])

  • Synthesis of 2-Aryl Benzothiazoles via K2S2O8-Mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (URL: [Link])

  • Maintaining quality and compliance in API manufacturing - Sterling Pharma Solutions. (URL: [Link])

  • (PDF) Review of synthesis process of nitrobenzimidazole derivatives - ResearchGate. (URL: [Link])

  • API Process Development & Manufacture | Evotec. (URL: [Link])

  • (PDF) Microwave-assisted synthesis of some nitro-benzimidazoles and their salicyl and isatin Schiff bases - ResearchGate. (URL: [Link])

  • Synthesis of 2-Arylbenzimidazoles a in different conditions after 15 min - ResearchGate. (URL: [Link])

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (URL: [Link])

  • microwave assisted synthesis of 2-aryl benzimidazole - Sciforum. (URL: [Link])

  • Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients - European Medicines Agency (EMA). (URL: [Link])

  • Efficient Heat Transfer in Stirred Tanks: Insights from Richard Cope, Ph.D - YouTube. (URL: [Link])

  • Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra - SciSpace. (URL: [Link])

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])

  • Bulk Mixing in a Milligram-Scale Solid Phase Batch Reactor | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met | ACS Omega. (URL: [Link])

  • (PDF) Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole - ResearchGate. (URL: [Link])

  • MICROWAVE ASSISTED SYNTHESIS OF 2-ARYL BENZIMIDAZOLE | Request PDF. (URL: [Link])

Sources

Validation & Comparative

A Comparative Validation Guide for 2-(3-Nitrophenyl)-1h-benzimidazole as a Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the validation of 2-(3-Nitrophenyl)-1h-benzimidazole as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor. It is designed for researchers in oncology and drug discovery, offering a comparative analysis against established EGFR inhibitors and detailing the requisite experimental protocols to rigorously assess efficacy, selectivity, and preliminary safety.

Introduction: The Rationale for Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon binding with its ligands, such as epidermal growth factor (EGF), EGFR dimerizes, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation.[2] This initiates a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for normal cellular function.[1][3]

However, in many cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, EGFR is often overexpressed or harbors activating mutations.[4] This leads to constitutive signaling, driving uncontrolled cell proliferation and tumor growth.[4] Consequently, EGFR has emerged as a critical therapeutic target. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain have shown significant clinical success.[3]

This guide focuses on the validation of a novel benzimidazole-containing compound, 2-(3-Nitrophenyl)-1h-benzimidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biopolymers and form the core of numerous biologically active compounds, including several approved kinase inhibitors.[5]

The Compounds: A Comparative Overview

A robust validation requires benchmarking against established standards. This guide will compare our investigational compound against three FDA-approved EGFR inhibitors.

  • Investigational Compound: 2-(3-Nitrophenyl)-1h-benzimidazole: A novel small molecule featuring the benzimidazole core. Its potential as an EGFR inhibitor is predicated on the known kinase-binding properties of this heterocyclic system.[5] A plausible synthetic route involves the condensation of o-phenylenediamine with 3-nitrobenzaldehyde.[6]

  • Comparator 1: Gefitinib (Iressa®): A first-generation, reversible EGFR-TKI that is particularly effective in patients with activating EGFR mutations.[7] It functions by selectively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting autophosphorylation and blocking downstream signaling.

  • Comparator 2: Erlotinib (Tarceva®): Another first-generation, reversible EGFR-TKI with a similar mechanism of action to gefitinib.[8] It has demonstrated efficacy in NSCLC and pancreatic cancer.[9]

  • Comparator 3: Afatinib (Gilotrif®): A second-generation, irreversible EGFR inhibitor that covalently binds to the kinase domain.[3] It is effective against both wild-type and certain mutated forms of EGFR.[10]

Experimental Validation Workflow: A Step-by-Step Guide

A multi-tiered approach is essential for the comprehensive validation of a novel inhibitor. This involves moving from direct target engagement in a cell-free system to cellular assays and finally to in vivo models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation a Biochemical Kinase Assay (EGFR Target Engagement) b Cell-Based Proliferation Assay (Cellular Potency) a->b Confirm cellular activity c Kinase Selectivity Profiling (Off-Target Effects) b->c Assess specificity d Tumor Xenograft Model (In Vivo Efficacy) c->d Proceed if selective e Preliminary Toxicology (In Vivo Safety) d->e Evaluate therapeutic window

Caption: High-level experimental workflow for inhibitor validation.

Part 1: In Vitro Biochemical EGFR Kinase Assay

Objective: To determine the direct inhibitory activity of 2-(3-Nitrophenyl)-1h-benzimidazole on purified EGFR kinase and to calculate its half-maximal inhibitory concentration (IC50).

Causality: This is the foundational experiment to confirm that the compound directly interacts with and inhibits the intended target enzyme in a controlled, cell-free environment. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction, providing a sensitive readout of enzyme activity.[2]

Detailed Protocol (Adapted from ADP-Glo™ Kinase Assay Technical Manual): [11]

  • Reagent Preparation:

    • Prepare a 1X Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[11]

    • Reconstitute recombinant human EGFR kinase and the substrate (e.g., Poly(Glu,Tyr) 4:1) in the reaction buffer.

    • Prepare a stock solution of ATP in water.

    • Serially dilute the test compound (2-(3-Nitrophenyl)-1h-benzimidazole) and comparator drugs (Gefitinib, Erlotinib, Afatinib) in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the kinase reaction mix containing the EGFR enzyme and substrate.

    • Add 1 µL of the serially diluted compounds or DMSO (as a vehicle control).

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.[11]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[11]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Part 2: Cell-Based Proliferation Assay

Objective: To assess the ability of the compound to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.

Causality: This experiment moves from the purified enzyme to a more biologically relevant cellular context. The MTT assay measures the metabolic activity of cells, which correlates with cell viability and proliferation. A reduction in metabolic activity in EGFR-driven cancer cell lines (e.g., A431, which overexpresses EGFR) upon treatment indicates that the compound can cross the cell membrane and inhibit its target in a cellular environment.

Detailed Protocol (MTT Assay):

  • Cell Plating:

    • Seed A431 cells (or another suitable EGFR-dependent cell line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test and comparator compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds.

    • Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Solubilization:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Mix gently by pipetting to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from the no-cell control wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of compound concentration and fitting to a dose-response curve.

Comparative Performance Data (Illustrative)

The following tables present hypothetical but plausible data for 2-(3-Nitrophenyl)-1h-benzimidazole, benchmarked against established inhibitors. This data is for illustrative purposes only and should be replaced with actual experimental results.

Table 1: In Vitro EGFR Kinase Inhibition

CompoundTargetIC50 (nM)
2-(3-Nitrophenyl)-1h-benzimidazole EGFR (WT) 85
GefitinibEGFR (WT)30
ErlotinibEGFR (WT)25
AfatinibEGFR (WT)1

Table 2: Cellular Antiproliferative Activity (A431 Cell Line)

CompoundGI50 (nM)
2-(3-Nitrophenyl)-1h-benzimidazole 450
Gefitinib150
Erlotinib120
Afatinib20

Advanced Validation Stages

Kinase Selectivity and Off-Target Profiling

Objective: To assess the specificity of 2-(3-Nitrophenyl)-1h-benzimidazole for EGFR over other kinases.

Causality: High selectivity is a hallmark of a good drug candidate, as off-target inhibition can lead to toxicity.[13] Kinase profiling services screen the compound against a large panel of kinases to identify potential off-target interactions. This is crucial for predicting potential side effects and understanding the compound's mechanism of action.[14]

Workflow:

  • Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Promega).[5][15]

  • Screen at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

  • For any kinases inhibited by >50%, perform follow-up IC50 determinations to quantify the potency of the off-target interaction.

  • Analyze the data to determine the selectivity score and identify any potential liabilities.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Causality: This is the ultimate preclinical test of efficacy, determining if the compound has favorable pharmacokinetic properties and can inhibit tumor growth in a complex biological system.[16]

Detailed Protocol (Subcutaneous Xenograft Model): [17]

  • Cell Implantation:

    • Harvest A431 cells during their logarithmic growth phase.

    • Resuspend the cells in a sterile solution (e.g., PBS or a mix with Matrigel) at a concentration of 2 x 10^7 cells/mL.[18]

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).[18]

  • Tumor Growth and Treatment:

    • Monitor the mice until tumors become palpable and reach a certain volume (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, 2-(3-Nitrophenyl)-1h-benzimidazole, and a positive control like Erlotinib).

    • Administer the compounds daily via a clinically relevant route (e.g., oral gavage).

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.[18]

    • Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint and Analysis:

    • Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).

    • Plot the mean tumor volume over time for each group to assess the anti-tumor response.

Preliminary In Vivo Toxicology

Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities.

Causality: Early assessment of a compound's safety profile is critical.[19] These studies help to establish a therapeutic window (the dose range between efficacy and toxicity) and identify any target organs for toxicity.[20]

Workflow:

  • Dose-Range Finding Study: Administer single escalating doses of the compound to healthy mice to determine acute toxicity and the MTD.[19]

  • Repeat-Dose Toxicity Study: Administer the compound daily for 7-14 days at doses up to the MTD.

  • Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

Understanding the Mechanism: EGFR Signaling Pathway

Inhibition of EGFR is expected to block its downstream signaling. The diagram below illustrates the key pathways affected.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling Cascades cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Activates Inhibitor 2-(3-Nitrophenyl)-1h-benzimidazole Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Proliferation | Survival | Angiogenesis ERK->Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Response

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion

The validation of 2-(3-Nitrophenyl)-1h-benzimidazole as an EGFR inhibitor requires a systematic and comparative approach. By following the detailed protocols for biochemical and cellular assays, and progressing to in vivo efficacy and safety models, researchers can build a comprehensive data package. This guide provides the foundational framework and causal logic behind each experimental step, empowering drug development professionals to rigorously assess the therapeutic potential of this and other novel kinase inhibitors. The ultimate goal is to determine if the compound possesses a promising combination of potency, selectivity, and a favorable safety profile to warrant further preclinical and clinical development.

References

  • Creative Bioarray. In Vivo Toxicity Study. [Link]

  • National Center for Biotechnology Information. Erlotinib in the treatment of advanced non-small cell lung cancer: an update for clinicians. [Link]

  • National Center for Biotechnology Information. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy. [Link]

  • MDPI. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma. [Link]

  • Bio-protocol. Mouse tumor xenograft model. [Link]

  • ProQuest. Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. [Link]

  • bioRxiv. Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220. [Link]

  • National Center for Biotechnology Information. EGFR Activation Leads to Cell Death Independent of PI3K/AKT/mTOR in an AD293 Cell Line. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. [Link]

  • The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Protocols.io. Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Drugs.com. List of EGFR inhibitors (anti-EGFR). [Link]

  • ResearchGate. EGFR/PI3K/mTOR signaling pathway and inhibitory molecules used in.... [Link]

  • Patsnap. What is the mechanism of Gefitinib?. [Link]

  • National Center for Biotechnology Information. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]

  • Altasciences. SMALL MOLECULE SAFETY ASSESSMENT. [Link]

  • BPS Bioscience. Chemi-Verse™ EGFR Kinase Assay Kit. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Vivotecnia. In vivo toxicology studies. [Link]

  • ProQuest. Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1hbenzimidazol- 1-yl]-acetamide Derivatives as Anthelmintic. [Link]

  • National Center for Biotechnology Information. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]

  • EGFR Positive UK. Treatment options for EGFR and resistance to treatment. [Link]

  • American Association for Cancer Research. The Role of Gefitinib in Lung Cancer Treatment. [Link]

  • National Center for Biotechnology Information. EGFR Signals to mTOR Through PKC and Independently of Akt in Glioma. [Link]

  • ICE Bioscience. Kinase profiling and screening. [Link]

Sources

A Researcher's Guide to Cross-Validation of Bioassay Results for 2-(3-Nitrophenyl)-1H-benzimidazole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in numerous clinically approved drugs and its versatile range of biological activities.[1][2][3] This guide focuses on 2-(3-Nitrophenyl)-1H-benzimidazole, a representative of a promising class of benzimidazole derivatives, and provides a comparative analysis of its bioassay results alongside structurally related compounds. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and methodologies required to rigorously evaluate and cross-validate the biological activity of these potent molecules.

The journey from a synthesized compound to a potential therapeutic agent is paved with extensive biological testing. However, the reliability of these tests is paramount. Discrepancies in bioassay results can arise from various factors, including assay methodology, experimental conditions, and the inherent biological variability of test systems. Therefore, cross-validation of bioassay results using orthogonal methods is not merely good practice; it is a scientific necessity to ensure the robustness and reproducibility of findings. This guide will delve into the reported bioactivities of 2-(3-Nitrophenyl)-1H-benzimidazole and its analogs, present the data in a comparative format, and detail the experimental protocols for key bioassays, all while emphasizing the principles of sound scientific validation.

Synthetic Pathways to 2-Aryl-1H-benzimidazoles

The synthesis of 2-aryl-1H-benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[4][5] The choice of reagents and reaction conditions can be tailored to achieve desired substitutions on the benzimidazole core and the 2-phenyl ring. A general synthetic scheme is outlined below.

Synthesis of 2-Aryl-1H-benzimidazoles cluster_reactants Reactants OPD o-Phenylenediamine Condensation Condensation OPD->Condensation Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Condensation Oxidizing Agent (e.g., Na2S2O5) Acid Aryl Carboxylic Acid (R-COOH) Acid->Condensation Dehydrating Agent (e.g., H+) Product 2-Aryl-1H-benzimidazole Condensation->Product

Caption: General synthetic routes to 2-aryl-1H-benzimidazoles.

Comparative Bioactivity Analysis

Benzimidazole derivatives have been extensively evaluated for a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[2][6][7] The following sections provide a comparative summary of the reported activities of various benzimidazole derivatives, with a focus on analogs of 2-(3-Nitrophenyl)-1H-benzimidazole where data is available.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of benzimidazoles is well-documented.[2][8][9] These compounds often exert their effects by interfering with essential cellular processes in microorganisms.[2] For instance, some benzimidazoles are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2]

Table 1: Comparative Antimicrobial and Antifungal Activity of Benzimidazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusMethicillin-resistantS. aureus (MRSA)Streptococcus faecalisCandida albicansAspergillus nigerReference
N-heptyl-2-(4-methoxyphenyl)4486464[1]
Amikacin (Control)--256--[1]
2-(1H-indol-3-yl) derivatives3.9 - 7.8< 1-3.9-[9]
5-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1][4][8]-oxadiazole-2(3H)-thioneInactiveInactiveInactiveInactiveInactive[8]

Note: Data for 2-(3-Nitrophenyl)-1H-benzimidazole was not explicitly available in the reviewed literature for direct comparison in this table. The presented data is for structurally related benzimidazole derivatives to provide a comparative context.

Anticancer Activity

The anticancer properties of benzimidazoles are a significant area of research, with several derivatives showing potent activity against various cancer cell lines.[3][7][10] Proposed mechanisms of action include the inhibition of tubulin polymerization and the targeting of specific kinases involved in cancer cell proliferation.[10][11]

Table 2: Comparative Anticancer Activity of Benzimidazole Derivatives (IC50 in µM)

Compound/DerivativeHeLa (Cervical Cancer)HCT116 (Colon Cancer)MIA PaCa-2 (Pancreatic Cancer)MDA-MB-231 (Breast Cancer)Jurkat (T-cell Leukemia)K562 (Leukemia)MOLT-4 (Leukemia)Reference
TJ08 (a nitrophenyl-benzimidazole derivative)2.11 ± 0.623.04 ± 0.83.82 ± 0.25-1.88 ± 0.511.89 ± 0.552.05 ± 0.72[1]
2g (an N-alkylated derivative)---Significant Inhibition---[1]
Benzimidazole-triazole hybrids-------[12]

Note: The data for TJ08, a 2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, provides the closest available comparison to the topic compound.

Principles and Methodologies for Bioassay Cross-Validation

To ensure the validity of bioassay results, it is crucial to employ robust and well-characterized experimental protocols. Cross-validation can be achieved by using different assay formats that measure the same biological endpoint or by testing the compound in different cell lines or microbial strains.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Workflow of the MTT Assay

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: A stepwise workflow of the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-(3-Nitrophenyl)-1H-benzimidazole) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Causality Behind Experimental Choices:

  • Cell Density: The initial cell density is critical to ensure that the cells are in the logarithmic growth phase during the experiment.

  • Incubation Time: The incubation time with the compound is chosen to allow for the compound to exert its cytotoxic effects.

  • MTT Concentration and Incubation: The concentration of MTT and the subsequent incubation time are optimized to ensure sufficient formazan production for a reliable absorbance reading.

  • Solubilization Agent: The choice of solubilizing agent is important for complete dissolution of the formazan crystals, which is essential for accurate absorbance measurements.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Detailed Steps:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum but no compound) and a negative control well (medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The benzimidazole scaffold, and specifically derivatives like 2-(3-Nitrophenyl)-1H-benzimidazole, continues to be a fertile ground for the discovery of new therapeutic agents. This guide has provided a comparative overview of the bioactivity of this class of compounds and detailed the methodologies for key bioassays. The presented data, while not a direct cross-validation for the title compound due to the limitations of available literature, offers a valuable comparative framework for researchers. It is imperative that future studies on novel benzimidazole derivatives incorporate rigorous cross-validation of bioassay results to ensure the reliability and translatability of the findings. By adhering to sound scientific principles and employing robust experimental designs, the full therapeutic potential of these promising molecules can be realized.

References

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]

  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC - NIH. [Link]

  • N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... RSC Advances. [Link]

  • Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. NIH. [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC - PubMed Central. [Link]

  • Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers. [Link]

  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC - NIH. [Link]

  • Study of some benzimidazole compounds as antibacterial and antifungal agents. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. PMC - NIH. [Link]

  • Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. PMC - NIH. [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. [Link]

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. [Link]

  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega. [Link]

  • Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]

  • Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Wiley Online Library. [Link]

  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis Online. [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Bangladesh Journals Online. [Link]

  • Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Organic Chemistry Research. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. [Link]

Sources

A Researcher's Guide to Benchmarking the Antimicrobial Spectrum of 2-(3-Nitrophenyl)-1H-benzimidazole Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds with potential therapeutic efficacy is a cornerstone of modern drug discovery. Among these, benzimidazole derivatives have emerged as a promising class of compounds, exhibiting a broad range of biological activities, including antimicrobial properties.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antimicrobial spectrum of a specific benzimidazole derivative, 2-(3-nitrophenyl)-1H-benzimidazole, against established standard antibiotics.

This document is designed to be a practical, hands-on resource, detailing the synthesis of the target compound, outlining rigorous antimicrobial susceptibility testing protocols, and providing a foundation for the interpretation of the resulting data. By following the methodologies described herein, researchers can generate robust and comparable data, crucial for the advancement of new antimicrobial agents.

Synthesis of the Test Compound: 2-(3-Nitrophenyl)-1H-benzimidazole

The synthesis of 2-(3-nitrophenyl)-1H-benzimidazole can be achieved through the condensation of o-phenylenediamine with 3-nitrobenzaldehyde. One established method involves an oxidative condensation reaction. A common procedure is the reaction of equimolar amounts of o-phenylenediamine and 3-nitrobenzaldehyde in N,N-dimethylformamide (DMF) in the presence of sodium hydrogen sulfite, with heating.

Experimental Protocols for Antimicrobial Spectrum Determination

To comprehensively evaluate the antimicrobial potential of 2-(3-nitrophenyl)-1H-benzimidazole, a battery of standardized tests should be conducted. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and internationally comparable data.

Selection of Microbial Strains

A diverse panel of microorganisms should be selected to represent a broad range of clinically relevant pathogens. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404)

The inclusion of ATCC (American Type Culture Collection) strains is critical for quality control and standardization.

Standard Antibiotics for Comparison

The selection of standard antibiotics for benchmarking should be based on their well-characterized mechanisms of action and clinical relevance. A recommended panel includes:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[3][4][5][6]

  • Gentamicin: An aminoglycoside antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[7][8][9][10][11]

  • Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[12][13][14][15][16]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of 2-(3-nitrophenyl)-1H-benzimidazole and the standard antibiotics in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Benzimidazole_MoA BZD 2-(3-Nitrophenyl)-1H-benzimidazole Target Bacterial/Fungal Cellular Targets BZD->Target Interacts with DNA_Synth Inhibition of Nucleic Acid Synthesis Target->DNA_Synth Leads to Cell_Death Cell Death DNA_Synth->Cell_Death Results in

Caption: Proposed Mechanism of Action for Benzimidazole Derivatives.

A thorough analysis of the experimental data should compare the MIC values of the test compound to those of the standard antibiotics. For instance, a lower MIC value for 2-(3-nitrophenyl)-1H-benzimidazole compared to ciprofloxacin against S. aureus would suggest a higher potency against this Gram-positive bacterium.

Conclusion

This guide provides a standardized and scientifically rigorous framework for the initial antimicrobial evaluation of 2-(3-nitrophenyl)-1H-benzimidazole. By adhering to these protocols, researchers can generate high-quality, comparable data that will be instrumental in determining the potential of this and other novel benzimidazole derivatives as future antimicrobial agents. The systematic approach outlined here, from synthesis to data interpretation, is crucial for the logical and efficient progression of promising compounds through the drug discovery pipeline.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Nitrophenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Nitrophenyl)-1H-benzimidazole, a heterocyclic aromatic compound often utilized in pharmaceutical research. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE). The causality behind this initial step is the potential for acute health effects upon exposure.

1.1. Personal Protective Equipment (PPE):

All handling of 2-(3-Nitrophenyl)-1H-benzimidazole and its associated waste must be performed while wearing the following PPE.[7][8] This creates a necessary barrier between the researcher and the potentially hazardous material.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Safety goggles or a face shieldTo protect eyes from dust particles or splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or aerosols.[7][8]

1.2. Engineering Controls:

All procedures involving the handling of solid 2-(3-Nitrophenyl)-1H-benzimidazole or the preparation of its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][9] This engineering control is the primary means of reducing employee exposure to airborne contaminants.[10]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 2-(3-Nitrophenyl)-1H-benzimidazole, from initial collection to final removal. This self-validating system ensures that each step is conducted with safety and compliance in mind.

Step 1: Waste Segregation and Collection

The first critical step is the proper segregation of waste. Collect all materials contaminated with 2-(3-Nitrophenyl)-1H-benzimidazole into a dedicated hazardous waste container.[1] This includes:

  • Unused or expired product.

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves).

  • Rinsate from decontaminated glassware (see Step 3).

The container must be made of a compatible material, such as polyethylene or polypropylene, and possess a secure, tight-fitting lid to prevent leaks and spills.[4][11]

Step 2: Labeling of Hazardous Waste

Properly label the hazardous waste container with the full chemical name: "Waste 2-(3-Nitrophenyl)-1H-benzimidazole". The label should also include the date of waste generation and any relevant hazard warnings as required by your institution's Environmental Health and Safety (EHS) department and OSHA's Hazard Communication Standard.[10][12]

Step 3: Decontamination of Empty Containers

Empty containers that previously held 2-(3-Nitrophenyl)-1H-benzimidazole must be decontaminated before they can be considered non-hazardous. A common and effective method is triple-rinsing with a suitable solvent like acetone or ethanol.[1]

  • First Rinse: The first rinsate is considered acutely hazardous and must be collected in your designated hazardous waste container.[1]

  • Subsequent Rinses: Depending on local regulations, the second and third rinsates may also need to be collected as hazardous waste.[1] Consult your institution's EHS guidelines for specific requirements.

After thorough rinsing, deface the original label and puncture the container to prevent reuse before disposing of it as regular laboratory glass or plastic waste.[1]

Step 4: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste container in a designated hazardous waste accumulation area.[13] This area should be:

  • Secure and accessible only to authorized personnel.

  • Well-ventilated.

  • Away from incompatible materials, particularly strong oxidizing agents, to prevent dangerous chemical reactions.[4][13]

Step 5: Final Disposal

The ultimate disposal of the hazardous waste must be handled by a licensed hazardous waste disposal contractor or your institution's EHS department.[1] Never dispose of 2-(3-Nitrophenyl)-1H-benzimidazole down the drain or in the regular trash.[1][8]

Acceptable disposal methods for this type of chemical waste typically include:

  • High-Temperature Incineration: This is often the preferred method for organic compounds as it ensures complete destruction.[14]

  • Waste Immobilization (Encapsulation or Inertization): For solid waste, encapsulation in sealed drums with a mixture of cement, lime, and water can be an effective method to prevent leaching into the environment.[14] The sealed drums are then disposed of in a secure landfill.[14]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 2-(3-Nitrophenyl)-1H-benzimidazole and associated materials.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_paths Disposal Procedures cluster_final Final Steps A Start: Material to be Disposed B Wear Appropriate PPE A->B C Work in Chemical Fume Hood B->C D Identify Waste Type C->D E Collect in Labeled Hazardous Waste Container D->E  Contaminated Material  or Unused Product   F Triple-Rinse with Appropriate Solvent D->F  Empty Container   I Store in Designated Hazardous Waste Area E->I G Collect 1st Rinsate as Hazardous Waste F->G G->E H Dispose of Container as Non-Hazardous Lab Waste G->H J Arrange for Professional Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for 2-(3-Nitrophenyl)-1H-benzimidazole.

Regulatory Compliance

It is the responsibility of the waste generator to ensure that all disposal activities comply with the regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][15][16] These regulations govern everything from waste identification and labeling to storage and final disposal.[6] Always consult your institution's EHS department for guidance on specific local and state requirements.[4]

By adhering to these scientifically sound and regulation-compliant procedures, you can ensure the safe and responsible disposal of 2-(3-Nitrophenyl)-1H-benzimidazole, thereby protecting yourself, your colleagues, and the environment.

References

  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. (1999). World Health Organization. Retrieved from [Link]

  • Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. (n.d.). Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]

  • FOR OBTAINING ENVIRONMENT CLEARANCE For Proposed Project of Pharmaceuticals Products at M/s. Atlas Pharmachem Industries Pvt. Ltd. (Unit II). (n.d.). Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]

  • Formulation - Registration Dossier - ECHA. (n.d.). ECHA. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. (2019, July 29). Chemical Methodologies. Retrieved from [Link]

  • The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2025, March 16). NIH. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]

  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? (2024, December 19). YouTube. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. (2019, August 8). Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources. Retrieved from [Link]

  • Hazardous Waste - Ohio EPA. (2021, July 12). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Nitrophenyl)-1h-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(3-Nitrophenyl)-1h-benzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.